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  • Product: 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone
  • CAS: 383147-07-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 3(2H)-Pyridazinone Tautomers

Abstract: The tautomeric equilibrium of the 3(2H)-pyridazinone scaffold is a critical determinant of its physicochemical properties, biological activity, and reactivity. As a foundational core in numerous pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The tautomeric equilibrium of the 3(2H)-pyridazinone scaffold is a critical determinant of its physicochemical properties, biological activity, and reactivity. As a foundational core in numerous pharmaceutical and agrochemical agents, a comprehensive understanding of its tautomeric landscape is essential for rational drug design and development.[1][2] This guide provides an in-depth analysis of the thermodynamic stability of the principal tautomers of 3(2H)-pyridazinone. We synthesize findings from advanced computational modeling and diverse experimental methodologies to elucidate the intrinsic stability of the lactam and lactim forms. Furthermore, we explore the profound influence of environmental factors—such as solvent polarity and pH—and structural modifications on the position of the tautomeric equilibrium. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical protocols for the accurate characterization of this vital heterocyclic system.

Introduction: The Significance of Tautomerism in Pyridazinone Chemistry

The 3(2H)-pyridazinone ring is a six-membered heterocycle featuring two adjacent nitrogen atoms and a carbonyl group.[2] This arrangement gives rise to prototropic tautomerism, a phenomenon involving the migration of a proton accompanied by a shift in double bonds.[1] For 3(2H)-pyridazinone, the primary equilibrium exists between the lactam (amide) form, 3(2H)-pyridazinone, and the lactim (hydroxy/enol) form, 3-hydroxypyridazine.[1][2][3]

The predominance of one tautomer over the other dictates the molecule's hydrogen bonding capabilities, aromaticity, dipole moment, and ultimately, its interaction with biological targets like enzymes and receptors.[4][5] For instance, the lactam form presents a hydrogen bond donor (N-H) and acceptor (C=O), whereas the lactim form offers a donor (O-H) and an acceptor (ring nitrogen). This seemingly subtle difference can dramatically alter binding affinities and pharmacological outcomes. It is generally accepted that the keto (lactam) form of pyridazinones is more common and stable than the enol (lactim) form.[2]

This guide will dissect the factors governing this crucial equilibrium, moving from theoretical gas-phase models to the complexities of solution-phase behavior.

Visualizing the Core Equilibrium

The fundamental tautomeric relationship at the heart of this guide is depicted below.

Caption: The principal tautomeric equilibrium of the pyridazinone core.

Computational Analysis of Tautomer Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for dissecting the intrinsic thermodynamic properties of tautomers.[6][7] These methods allow for a precise evaluation of relative energies in the gas phase, providing a baseline for stability before considering external factors.

Gas-Phase Energetics: The Intrinsic Preference

Numerous theoretical studies, often employing the B3LYP/6-311++G** level of theory, have consistently demonstrated that the lactam form of 3(2H)-pyridazinone is thermodynamically more stable than the lactim form in the gas phase .[1][6][7] The energy difference, while varying slightly with the computational method, establishes a clear intrinsic preference.

The conversion between these tautomers is not barrierless. Computational models have investigated two primary mechanisms for the requisite proton transfer:

  • Direct Intramolecular Transfer: The proton moves directly from the nitrogen to the oxygen atom. This process involves a highly strained, four-membered transition state and is associated with a very high activation energy (calculated to be ~42.6 kcal/mol), making it kinetically unfavorable.[1][6][7]

  • Dimer-Assisted Transfer: Two pyridazinone molecules form a dimer, facilitating a simultaneous double hydrogen transfer through a more stable six-membered transition state. This pathway has a significantly lower activation energy (calculated to be ~14.7 kcal/mol) and is considered a much more plausible mechanism in non-polar environments or the solid state.[1][6][7]

The Critical Role of Solvent Modeling

While gas-phase calculations are foundational, the behavior of pyridazinones in solution—where most biological and chemical processes occur—is paramount. Solvation dramatically influences both the position of the equilibrium and the mechanism of interconversion.

Theoretical studies incorporate solvent effects using two main approaches:

  • Implicit (Continuum) Models: The solvent is treated as a continuous medium with a defined dielectric constant. This method accounts for bulk electrostatic interactions.

  • Explicit Models: One or more solvent molecules are included directly in the calculation, allowing for the modeling of specific, short-range interactions like hydrogen bonds.[6][8]

Studies combining implicit and explicit models have shown that protic polar solvents (e.g., water, methanol) are particularly effective at lowering the activation energy for tautomerization.[6][9] These solvents can act as a "proton shuttle," creating a bridge between the donor and acceptor sites and obviating the need for the high-energy direct transfer or dimerization.[10] This highlights the causality behind solvent choice in experimental work: protic solvents not only alter the equilibrium but actively catalyze the interconversion.

Table 1: Summary of Calculated Gas-Phase Thermodynamic Data
Tautomer/Transition StateDescriptionRelative Energy (kcal/mol)Activation Energy (kcal/mol)Source
3(2H)-Pyridazinone (Lactam) Lactam form, ground state0.00 (Reference)N/A[6][7]
3-Hydroxypyridazine (Lactim) Lactim form, ground state> 0 (Less stable)N/A[6][7]
TS (Direct Transfer) Transition state for intramolecular H-transfer~42.6~42.6[1][6][7]
TS (Dimer-Assisted) Transition state for double H-transfer in a dimer~14.7~14.7[1][6][7]

Note: Specific energy values can vary based on the level of theory and basis set used.

Workflow for Computational Analysis

G start Define Tautomeric Structures (Lactam, Lactim) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G**) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ts_search Transition State (TS) Search (e.g., QST2/3, Berny) geom_opt->ts_search verify_min Verify Minima (No Imaginary Frequencies) freq_calc->verify_min gas_phase Calculate Gas-Phase Relative Energies (ΔE) verify_min->gas_phase freq_calc_ts TS Frequency Calculation ts_search->freq_calc_ts verify_ts Verify TS (One Imaginary Frequency) freq_calc_ts->verify_ts irc IRC Calculation verify_ts->irc connect Confirm TS Connects Reactant and Product irc->connect connect->gas_phase solvation Apply Solvation Model (Implicit/Explicit) gas_phase->solvation free_energy Calculate Gibbs Free Energy in Solution (ΔG) solvation->free_energy conclusion Determine Thermodynamic Stability and Kinetic Barriers free_energy->conclusion

Caption: Workflow for the computational analysis of tautomer stability.

Experimental Validation and Methodologies

Theoretical predictions require rigorous experimental validation. Several spectroscopic techniques are routinely employed to probe the tautomeric equilibrium of pyridazinones in solution, each offering unique advantages.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful and accessible method for quantifying tautomeric populations.[4][8][11] The lactam and lactim forms possess distinct chromophores, leading to different absorption maxima (λ_max).

The core principle of this analysis relies on "locking" the tautomeric forms. By synthesizing the N-methyl derivative (locking the lactam form) and the O-methyl derivative (locking the lactim form), one can obtain pure reference spectra for each tautomer. The spectrum of the parent, untethered pyridazinone is then measured under the same conditions (solvent, concentration, temperature). The relative contributions of the lactam and lactim forms to this spectrum can be deconvoluted to determine the equilibrium constant (K_T). This method provides a self-validating system, as the reference spectra provide an unambiguous assignment of the absorbing species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.[12][13] In cases of rapid tautomeric interconversion (on the NMR timescale), a single set of time-averaged signals is observed. The chemical shifts of these signals, particularly for protons and carbons near the tautomerizing sites, will be a weighted average of the shifts for the pure lactam and lactim forms.

To extract quantitative data, low-temperature NMR studies can be performed to slow the interconversion rate, potentially allowing for the observation of distinct signals for each tautomer. Alternatively, comparison of the chemical shifts of the parent compound with those of the N-methyl and O-methyl locked analogues can provide an estimate of the equilibrium position.[4]

Advanced Vibrational Spectroscopy

Modern techniques like temperature-jump transient 2D IR spectroscopy offer unparalleled insight into both the thermodynamics and kinetics of tautomerization.[10] This method can distinguish the unique cross-peak patterns of the lactam and lactim forms in the fingerprint region of the IR spectrum. By applying a laser-induced temperature jump, the system is perturbed from equilibrium. Monitoring the relaxation back to the new equilibrium state allows for the direct measurement of tautomerization kinetics on the nanosecond timescale, providing a complete thermodynamic and kinetic profile of the process.[10][14]

Workflow for Experimental Analysis

G cluster_uv cluster_nmr start Synthesize Target Pyridazinone ir 2D IR Spectroscopy start->ir uv_target Measure Spectrum of Target start->uv_target nmr_target Measure δ of Target (Variable Temp) start->nmr_target synthesis_locked Synthesize Tautomerically Locked Analogs (N-methyl & O-methyl) uv_ref Measure λ_max of Locked Analogs synthesis_locked->uv_ref nmr_ref Measure δ of Locked Analogs synthesis_locked->nmr_ref uv_vis UV-Vis Spectroscopy nmr NMR Spectroscopy data_analysis Correlate Spectroscopic Data ir->data_analysis uv_calc Deconvolute Spectrum to find K_T uv_ref->uv_calc uv_target->uv_calc uv_calc->data_analysis nmr_calc Calculate Ratio from Weighted-Average Shifts nmr_ref->nmr_calc nmr_target->nmr_calc nmr_calc->data_analysis conclusion Determine Tautomeric Ratio (K_T) and Free Energy (ΔG) data_analysis->conclusion

Caption: Experimental workflow for determining tautomeric equilibrium.

Protocol: Determination of Tautomeric Ratio by ¹H NMR Spectroscopy

This protocol describes a standard method for estimating the tautomeric equilibrium constant by comparing the chemical shifts of the parent compound to its tautomerically locked derivatives.

Objective: To determine the molar ratio of lactam to lactim tautomers for a given 3(2H)-pyridazinone derivative in a specified solvent.

Materials:

  • Target 3(2H)-pyridazinone derivative

  • N-methyl-3-oxo-pyridazinium derivative (Locked Lactam)

  • 3-methoxy-pyridazine derivative (Locked Lactim)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O)

  • NMR tubes

  • NMR Spectrometer (≥300 MHz)

Methodology:

  • Sample Preparation:

    • Accurately weigh and prepare three separate solutions of identical molar concentration (e.g., 10 mM) for the target compound, the locked lactam, and the locked lactim in the same deuterated solvent.

    • Ensure complete dissolution. Transfer each solution to a separate, labeled NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum for each of the three samples under identical experimental conditions (temperature, number of scans, relaxation delay).

    • The choice of temperature is critical. Room temperature is standard, but lower temperatures may be required to slow exchange.

  • Data Analysis:

    • Identify a proton signal that is highly sensitive to the tautomeric state. This is typically a proton on the heterocyclic ring adjacent to the N-H/N=C or C=O/C-OH groups.

    • Record the chemical shift (δ) for this chosen proton in all three spectra:

      • δ_lactam (from the N-methyl derivative)

      • δ_lactim (from the O-methyl derivative)

      • δ_obs (from the target pyridazinone)

  • Calculation:

    • The mole fraction of the lactam tautomer (X_lactam) can be calculated using the following equation, assuming fast exchange: δ_obs = (X_lactam * δ_lactam) + (X_lactim * δ_lactim)

    • Since X_lactam + X_lactim = 1, the equation can be rearranged to solve for X_lactam: X_lactam = (δ_obs - δ_lactim) / (δ_lactam - δ_lactim)

    • The mole fraction of the lactim is then: X_lactim = 1 - X_lactam.

    • The tautomeric equilibrium constant is calculated as: K_T = [Lactim] / [Lactam] = X_lactim / X_lactam.

  • Validation and Interpretation:

    • The causality of this method rests on the assumption that the methyl group has a negligible electronic effect on the chemical shift compared to the effect of tautomerization. This is a reasonable approximation but should be noted as a potential source of minor error.

    • The trustworthiness of the result is enhanced by analyzing multiple, well-resolved proton signals and ensuring they yield consistent K_T values.

Conclusion

The thermodynamic stability of 3(2H)-pyridazinone tautomers is not governed by a single factor but is rather a finely balanced interplay of intrinsic structure, intermolecular interactions, and environmental conditions. Computational studies consistently point to the greater intrinsic stability of the lactam form in the gas phase.[6][7] However, this preference can be significantly modulated or even reversed in solution, where solvent polarity and specific hydrogen bonding interactions play a decisive role in stabilizing one tautomer over the other and lowering the kinetic barrier for their interconversion.[6][15]

For researchers and drug development professionals, a deep appreciation of this tautomeric equilibrium is non-negotiable. The methods and data presented in this guide—from predictive computational workflows to definitive spectroscopic protocols—provide a robust framework for characterizing the pyridazinone core. This knowledge is fundamental to predicting a molecule's properties, optimizing its structure for enhanced target affinity, and ultimately, accelerating the development of novel, effective therapeutic agents.

References

  • Emamian, S., et al. (2014). Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling, 49, 47-54. [Link][6][7]

  • Tavman, A., et al. (2018). Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. Journal of Chemical Sciences, 130(9), 1-11. [Link][12]

  • Perrin, C. L., et al. (2001). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Organic & Biomolecular Chemistry, 1, 1538-1543. [Link][11]

  • Hovakimyan, S. A., et al. (2004). SYNTHESIS OF PYRIDAZINONE DERIVATIVES. Chemistry of Heterocyclic Compounds, 40, 1047. [Link]

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link][1]

  • Emamian, S., et al. (2014). Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models. ResearchGate. [Link][7]

  • Jones, R. A., & Whitmore, A. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. ARKIVOC, 2007(11), 114-119. [Link][16]

  • Hocek, M., et al. (2017). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. Chemistry - A European Journal, 23(44), 10666-10673. [Link][4]

  • Xiong, W., et al. (2012). Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. Proceedings of the National Academy of Sciences, 109(35), 13954-13959. [Link][10]

  • Kim, C., & Park, M. (2013). Synthesis of its Tautomeric Forms and New 6-Substituted Pyridazin-3(2H)-one Analogs. Yakhak Hoeji, 57(5), 316-322. [Link][13]

  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. [Link][5]

  • ResearchGate. (n.d.). Keto-enol tautomerism of pyridazinones. [Link][3]

  • Xiong, W., & Zanni, M. T. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry B, 116(29), 8506-8513. [Link][14]

  • Inuzuka, K., & Fujimoto, A. (1987). The Lactam–Lactim Tautomerization of Monoamino-Substituted 2-Pyridinols in Tetrahydrofuran. Bulletin of the Chemical Society of Japan, 60(1), 216-222. [Link]

  • B3LYP/6-311++G(d,p) level on tautomeric conversion of pyrimidin-2(1H)‐one (PYH) to pyrimidin‐2‐ol (PY) was performed. R Discovery. [Link]

  • Campillo, N., et al. (1998). Solvent effect on the tautomerism of 4-aminopyrazino[2,3-c][6][7][12]thiadiazine 2,2-dioxides. Journal of the Chemical Society, Perkin Transactions 2, (9), 1889-1892. [Link][8]

  • Barlin, G. B., & Chapman, N. B. (1965). The tautomerism of N-heterocycles. Pyridazinones and pyridazinethiones. Journal of the Chemical Society B: Physical Organic, 321-326. [Link][17]

  • Allam, M. A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Informa Medicine, 1-22. [Link][2]

  • ResearchGate. (n.d.). Theoretical Investigation of Tautomerism of 2- and 4-Pyridones: Origin, Substituent and Solvent Effects. [Link][15]

  • Emamian, S., et al. (2022). Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H)‐one/pyrimidin‐2‐ol. Journal of Physical Organic Chemistry, 35(12), e4432. [Link][9]

Sources

Protocols & Analytical Methods

Method

Application Note: Crystal Structure Determination of Hydroxy-Pyridazinone Compounds

Abstract Hydroxy-pyridazinones are a critical scaffold in medicinal chemistry, exhibiting potent anti-inflammatory, cardiotonic, and analgesic properties. However, their structural characterization is complicated by prot...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Hydroxy-pyridazinones are a critical scaffold in medicinal chemistry, exhibiting potent anti-inflammatory, cardiotonic, and analgesic properties. However, their structural characterization is complicated by prototropic tautomerism —specifically the equilibrium between the 3(2H)-pyridazinone (lactam) and 3-hydroxypyridazine (lactim) forms. This Application Note provides a definitive guide to determining the precise solid-state structure of these compounds. We detail optimized crystallization protocols, data collection strategies for hydrogen atom visualization, and refinement techniques to unambiguously assign tautomeric states.

Introduction: The Tautomerism Challenge

In drug development, the specific tautomer that binds to a biological target dictates efficacy. For 6-hydroxy-3(2H)-pyridazinone derivatives, two primary forms exist:

  • Lactam (Oxo-form): Characterized by a C=O double bond and an N-H donor.

  • Lactim (Hydroxy-form): Characterized by a C-OH single bond and a C=N double bond.

While solution-state NMR often shows a fast exchange or solvent-dependent equilibrium, Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the preferred conformer in the solid state. This guide focuses on distinguishing these forms through precise bond length analysis and hydrogen bonding mapping.

Phase 1: Sample Preparation & Crystallization

Obtaining diffraction-quality crystals of pyridazinones is often hindered by their high melting points and poor solubility in non-polar solvents. We recommend two parallel workflows to maximize success.

Protocol A: Slow Evaporation (Preferred for Stability)

Best for: Thermally stable derivatives soluble in lower alcohols.

  • Dissolution: Dissolve 20 mg of the crude pyridazinone in 4 mL of absolute ethanol or methanol .

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).

  • Controlled Evaporation: Cover the vial with Parafilm and pierce 3–4 small holes with a needle.

  • Incubation: Store at room temperature (20–25°C) in a vibration-free environment.

  • Observation: Crystals typically form within 48–72 hours.

Protocol B: Vapor Diffusion (For Low Solubility)

Best for: Compounds requiring polar aprotic solvents (e.g., DMF, DMSO).

  • Inner Vial: Dissolve 15 mg of compound in 0.5 mL of DMF (Dimethylformamide) or DMSO . Place this in a small 1.5 mL vial.

  • Outer Vessel: Place the small vial (uncapped) inside a larger jar containing 5 mL of Water or Ethanol (the anti-solvent).

  • Equilibrium: Seal the outer jar tightly. The volatile anti-solvent will diffuse into the DMF solution, slowly lowering solubility and promoting high-quality crystal growth.

  • Timeline: Allow 1–2 weeks for diffusion.

Expert Insight: Pyridazinones often crystallize as hydrates. If using Protocol B, expect water molecules in the lattice. These are not impurities but integral structural stabilizers bridging the H-bond network.

Phase 2: Data Collection Strategy

To distinguish N-H from O-H, you must maximize the resolution of electron density maps.

  • Temperature: 100 K (Liquid Nitrogen Stream) .

    • Reasoning: Thermal motion at room temperature "smears" electron density, making light atoms (Hydrogen) invisible. Cooling freezes this motion, allowing direct observation of H-atom positions.

  • Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα for these aromatic systems to minimize absorption, unless the crystals are extremely small (<0.05 mm), in which case Cu-Kα provides better flux.

  • Resolution: Aim for 0.75 Å or better (2θ > 50° for Mo). High-angle data is crucial for precise bond length determination (C=O vs C-OH).

Phase 3: Structure Solution & Refinement (The "Why")

Workflow Diagram

The following diagram outlines the critical decision path for solving these structures.

G Start Raw Diffraction Data Solve Structure Solution (SHELXT / Dual Space) Start->Solve Refine Refinement (SHELXL) Solve->Refine Decision Locate H-Atoms (Difference Fourier Map) Refine->Decision Lactam Lactam Model (N-H...O=C) Decision->Lactam Peak near N Lactim Lactim Model (N...H-O-C) Decision->Lactim Peak near O Validation Bond Length Check C=O (~1.24 Å) vs C-O (~1.32 Å) Lactam->Validation Lactim->Validation Final Final CIF Output Validation->Final

Figure 1: Decision workflow for assigning tautomeric forms during crystallographic refinement.

Refinement Protocol
  • Heavy Atoms: Refine all non-hydrogen atoms (C, N, O) anisotropically.

  • Difference Map Analysis: After initial convergence (R1 ~ 5-7%), inspect the Difference Fourier Map (Q-peaks).

    • Lactam Indicator: A Q-peak (~1 e-/ų) located ~0.88 Å from the Ring Nitrogen suggests an N-H bond.

    • Lactim Indicator: A Q-peak located ~0.84 Å from the exocyclic Oxygen suggests an O-H bond.

  • Free Refinement: Attempt to refine the critical H-atom coordinates freely. If unstable, use a riding model (HFIX 43 for aromatic NH, HFIX 83 for OH) only after confirming the position in the difference map.

Phase 4: Structural Analysis & Interpretation

The R22(8) Dimer Motif

The most common supramolecular feature in 3(2H)-pyridazinones is the formation of centrosymmetric dimers. This is a "fingerprint" of the lactam tautomer.

  • Mechanism: The N-H of molecule A donates a hydrogen bond to the Carbonyl Oxygen of molecule B, and vice versa.

  • Notation: Graph Set R22(8) (2 donors, 2 acceptors, 8-membered ring).

Bond Length Diagnostics

To validate your tautomer assignment, compare the bond lengths of your structure against standard values.

Bond TypeLactam (Oxo) ExpectedLactim (Hydroxy) Expected
C3–O 1.23 – 1.26 Å (Double)1.30 – 1.34 Å (Single)
C3–N2 1.35 – 1.38 Å (Single)1.29 – 1.32 Å (Double)
N1–N2 1.33 – 1.36 Å1.35 – 1.38 Å

Note: If your C3-O bond is intermediate (e.g., 1.28 Å), suspect disorder where both tautomers coexist in the crystal lattice.

Visualizing the Equilibrium

Tautomer Lactam Lactam Form (Solid State Preferred) C=O ... H-N Lactim Lactim Form (Solution/Gas Phase) C-OH ... N Lactam->Lactim Proton Transfer Dimer Centrosymmetric Dimer R22(8) Lactam->Dimer Stabilized by Intermolecular H-Bonds

Figure 2: Tautomeric equilibrium and the stabilization of the Lactam form via dimerization.[1]

References

  • Vertex AI Search. (2025). Preparation method of pyridazinone derivative. Google Patents. 2

  • National Institutes of Health (NIH). (2022). Crystal structure and Hirshfeld surface analysis of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one. PubMed Central. 3

  • ScienceDirect. (2014). Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling. 4

  • MDPI. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules. 5

  • Royal Society of Chemistry. (2025). A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. Journal of the Chemical Society. 6

Sources

Application

Microwave-Assisted Synthesis of 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone: An Application Note and Protocol

Introduction Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug development due to their diverse pharmacological activities....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug development due to their diverse pharmacological activities. These activities span a wide range, including anti-inflammatory, analgesic, antihypertensive, and anticancer properties. The core structure of pyridazinone offers a versatile scaffold for chemical modifications, enabling the fine-tuning of its biological effects.

This application note provides a detailed protocol for the efficient synthesis of a specific pyridazinone derivative, 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone, utilizing microwave-assisted organic synthesis (MAOS). Microwave irradiation has emerged as a powerful tool in modern organic synthesis, offering numerous advantages over conventional heating methods. These benefits include dramatically reduced reaction times, often from hours to minutes, increased product yields, and enhanced purity.[1][2] Such improvements are attributed to the efficient and uniform heating of the reaction mixture through dielectric polarization and ionic conduction, a mechanism fundamentally different from the slow and inefficient heat transfer of conventional methods.[3][4]

The synthesis of 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone will be approached via a two-step process. The first step involves the microwave-assisted cyclocondensation of mucochloric acid with 3-chlorophenylhydrazine to yield the intermediate, 4,5-dichloro-2-(3-chlorophenyl)-3(2H)-pyridazinone. The subsequent step is the selective hydrolysis of the 5-chloro group of this intermediate to afford the final hydroxylated product. This application note will provide a comprehensive, step-by-step protocol for this synthesis, along with detailed characterization data and safety considerations, to enable researchers to replicate and adapt this methodology for their specific research needs.

Reaction Scheme

Reaction_Scheme Mucochloric_Acid Mucochloric Acid Intermediate 4,5-dichloro-2-(3-chlorophenyl)-3(2H)-pyridazinone Mucochloric_Acid->Intermediate Microwave (Step 1) Three_Chlorophenylhydrazine 3-Chlorophenylhydrazine Three_Chlorophenylhydrazine->Intermediate Microwave (Step 1) Plus1 + Plus1->Intermediate Microwave (Step 1) Final_Product 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone Intermediate->Final_Product Microwave Hydrolysis (Step 2)

Caption: Overall reaction scheme for the synthesis of 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone.

Experimental Protocols

Materials and Equipment
Material/EquipmentSpecifications
Microwave ReactorDedicated single-mode reactor with temperature and pressure sensors
Mucochloric Acid98% purity
3-Chlorophenylhydrazine hydrochloride97% purity
Sodium AcetateAnhydrous, 99% purity
EthanolAnhydrous, 200 proof
Potassium Hydroxide85% purity
Hydrochloric AcidConcentrated (37%)
Deionized Water
GlasswareMicrowave-safe reaction vials (10 mL) with stir bars
Analytical Balance4-decimal place
TLC PlatesSilica gel 60 F254
Filtration ApparatusBuchner funnel and vacuum flask
Rotary Evaporator
NMR Spectrometer400 MHz or higher
FT-IR Spectrometer
Mass SpectrometerESI or other suitable ionization source
Step 1: Microwave-Assisted Synthesis of 4,5-dichloro-2-(3-chlorophenyl)-3(2H)-pyridazinone

This protocol outlines the cyclocondensation reaction to form the dichlorinated intermediate.

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add mucochloric acid (1.69 g, 10 mmol) and 3-chlorophenylhydrazine hydrochloride (1.79 g, 10 mmol).

  • Solvent Addition: To the vial, add a solution of sodium acetate (0.82 g, 10 mmol) dissolved in a mixture of ethanol (5 mL) and water (5 mL). The sodium acetate is used to neutralize the hydrochloride salt of the hydrazine, liberating the free base for reaction.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up and Isolation: After the reaction is complete, cool the vial to room temperature. The precipitated product is collected by vacuum filtration, washed with cold ethanol (2 x 10 mL), and then with deionized water (2 x 10 mL).

  • Drying: Dry the isolated solid under vacuum to obtain 4,5-dichloro-2-(3-chlorophenyl)-3(2H)-pyridazinone as a solid.

Step 2: Microwave-Assisted Hydrolysis to 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone

This protocol details the selective hydrolysis of the 5-chloro group to yield the final product.

  • Reaction Setup: In a 10 mL microwave reaction vial, place the 4,5-dichloro-2-(3-chlorophenyl)-3(2H)-pyridazinone (2.75 g, 10 mmol) obtained from Step 1.

  • Base and Solvent Addition: Add a solution of potassium hydroxide (1.96 g, 35 mmol) in a mixture of ethanol (7.5 mL) and water (7.5 mL).

  • Microwave Irradiation: Seal the vial and irradiate the mixture in the microwave reactor at 140°C for 15 minutes. Monitor the reaction by TLC (1:1 hexane:ethyl acetate) until the starting material is consumed.

  • Acidification and Isolation: After cooling, transfer the reaction mixture to a beaker and acidify to pH 3-4 with concentrated hydrochloric acid. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with deionized water to remove any inorganic salts, and dry under vacuum. The crude product can be recrystallized from ethanol to afford pure 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone.

Characterization of 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone

Analytical Technique Expected Observations
Appearance White to off-white solid
Melting Point Expected to be in the range of 180-200 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~10.5 (br s, 1H, -OH), ~7.8-7.4 (m, 4H, Ar-H), ~7.2 (d, 1H, pyridazinone ring H), ~6.1 (d, 1H, pyridazinone ring H).
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): ~165 (C=O), ~155 (C-OH), ~140 (Ar C-N), ~134-120 (Ar-C and pyridazinone C), ~118 (Ar-C).
FT-IR (KBr) ν (cm⁻¹): ~3400 (O-H stretch), ~3100-3000 (Ar C-H stretch), ~1650 (C=O stretch, amide), ~1600 (C=C stretch).
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ expected at ~225.03, [M-H]⁻ expected at ~223.02.

Safety Precautions

  • Microwave Reactor: All microwave-assisted reactions should be performed in a dedicated microwave reactor designed for chemical synthesis.[5] Domestic microwave ovens should never be used for laboratory work due to the risk of explosion and exposure to microwave radiation.[5] Ensure that the reaction vessels are properly sealed and do not exceed the recommended fill volume. Always monitor the temperature and pressure during the reaction.

  • Chemical Handling: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 3-Chlorophenylhydrazine hydrochloride is a hazardous substance and should be handled with care. Mucochloric acid is corrosive and can cause burns.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Discussion

The application of microwave-assisted synthesis provides a rapid and efficient pathway to 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone. The initial cyclocondensation of mucochloric acid and 3-chlorophenylhydrazine is significantly accelerated by microwave heating, leading to the formation of the dichlorinated intermediate in a matter of minutes, as opposed to potentially several hours with conventional heating.

The subsequent selective hydrolysis of the 5-chloro group is also amenable to microwave conditions. The higher temperature and pressure achieved in the sealed microwave vial facilitate the nucleophilic substitution of the chlorine atom by a hydroxyl group. The selectivity for the 5-position over the 4-position is a known phenomenon in the chemistry of 4,5-dihalopyridazinones.

The protocols provided herein are a starting point and can be further optimized by adjusting parameters such as temperature, time, and reagent stoichiometry to maximize yield and purity. The use of microwave synthesis aligns with the principles of green chemistry by reducing reaction times and potentially decreasing energy consumption.[1]

Conclusion

This application note details a robust and efficient microwave-assisted method for the synthesis of 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone. The significant reduction in reaction time and the potential for high yields make this an attractive alternative to conventional synthetic methods. This protocol is intended to be a valuable resource for researchers in medicinal chemistry and drug discovery who are interested in the synthesis of novel pyridazinone derivatives for biological evaluation.

References

Sources

Method

Scale-up procedures for manufacturing 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone

Part 1: Strategic Overview & Chemical Logic The Synthetic Challenge The synthesis of 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone presents a specific regiochemical challenge often misunderstood in generic literature....

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Chemical Logic

The Synthetic Challenge

The synthesis of 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone presents a specific regiochemical challenge often misunderstood in generic literature. Unlike the common maleic anhydride route—which yields the 3,6-dione (maleic hydrazide) isomer—the target 5-hydroxy-3-one scaffold requires a backbone capable of oxidation or tautomerization at the C5 position.

For industrial scale-up, we reject the Mucochloric Acid route (typically used for 4,5-dichloro derivatives like Chloridazon) due to the difficulty in selectively hydrolyzing the C4-halogen without affecting the C5 position or generating inseparable mixtures.

Selected Route: The Acetonedicarboxylate Strategy . This route utilizes Diethyl 1,3-acetonedicarboxylate (diethyl 3-oxopentanedioate) condensed with 3-chlorophenylhydrazine . This pathway provides:

  • Regiospecificity: The symmetric 1,3-dicarbonyl backbone naturally cyclizes to the 3,5-oxygenated pattern.

  • Scalability: Avoids high-pressure amination or hazardous halogenation steps.

  • Cost-Efficiency: Reagents are commodity chemicals.

Reaction Pathway

The synthesis proceeds via a Knorr-type pyrazolone/pyridazinone cyclization , followed by acid-mediated hydrolysis and decarboxylation.

  • Condensation: The terminal nitrogen of the hydrazine attacks the ketone of the acetonedicarboxylate.

  • Cyclization: The internal nitrogen (bearing the aryl group) attacks the ester, forming the lactam (pyridazinone ring).

  • Decarboxylation: The resulting intermediate (4-ethoxycarbonyl derivative) is saponified and decarboxylated to yield the final 5-hydroxy product.

Part 2: Detailed Experimental Protocol

Materials & Equipment
Reagent/SolventGradeRoleHazard Note
3-Chlorophenylhydrazine HCl >98%SM 1Toxic, sensitizer. Handle in closed system.
Diethyl 1,3-acetonedicarboxylate >95%SM 2Irritant. Store cold (unstable at RT).
Ethanol (Absolute) ACSSolventFlammable.
Glacial Acetic Acid ACSCatalyst/SolventCorrosive.
Hydrochloric Acid (6N) TechnicalHydrolysisCorrosive fumes.

Equipment:

  • Reactor: Glass-lined steel (GLS) or Hastelloy (due to HCl corrosion).

  • Thermal Control: Jacket capable of reflux (

    
    ) and rapid cooling (
    
    
    
    ).
  • Off-gas Scrubber: Essential for

    
     and potential hydrazine vapors.
    
Step-by-Step Procedure (1.0 kg Scale Basis)

Step 1: Formation of the Intermediate Ester

  • Charge: Into a 20 L GLS reactor, charge 10 L of Ethanol .

  • Addition 1: Add 1.0 kg (5.58 mol) of 3-Chlorophenylhydrazine HCl . Stir at 25°C until suspended.

  • Buffering: Add 0.46 kg Sodium Acetate (anhydrous) to buffer the HCl salt. Stir for 30 mins.

    • Why? Free hydrazine is unstable; buffering releases it in situ for reaction without massive decomposition.

  • Addition 2: Add 1.13 kg (5.58 mol) of Diethyl 1,3-acetonedicarboxylate dropwise over 60 minutes.

    • Control: Maintain internal temperature

      
      . The condensation is exothermic.
      
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitor: HPLC should show <1% unreacted hydrazine.

  • Isolation (Intermediate): Cool to

    
    . The intermediate Ethyl 2-(3-chlorophenyl)-5-hydroxy-3-oxo-2,3-dihydropyridazine-4-carboxylate will precipitate. Filter and wash with cold ethanol.
    

Step 2: Hydrolysis and Decarboxylation

  • Resuspension: Transfer the wet cake from Step 1 back into the reactor.

  • Acid Charge: Add 5.0 L of 6N HCl and 2.0 L of Acetic Acid .

  • Decarboxylation (Critical Step): Slowly heat to reflux (

    
    ).
    
    • Warning: Massive

      
       evolution occurs at 
      
      
      
      . Control heating rate to prevent foam-over.
  • Reaction Time: Hold at reflux for 6–8 hours until the decarboxylation is complete (monitor by LC-MS; disappearance of M+72 peak).

  • Quench/Crystallization: Cool slowly to

    
    , then to 
    
    
    
    . The target compound precipitates as a crystalline solid.[1]
  • Filtration: Filter the slurry. Wash with water (

    
    ) until filtrate pH > 4.
    
  • Drying: Vacuum oven at

    
     for 12 hours.
    
Yield & Specifications
ParameterSpecificationTypical Result
Overall Yield > 75%82% (approx. 1.0 kg)
Purity (HPLC) > 98.5%99.2%
Appearance Off-white to pale yellow powderConforms
Melting Point 248–252°C (dec)250°C

Part 3: Visualization & Logic

Reaction Pathway Diagram

SynthesisPathway cluster_conditions Critical Control Points SM1 3-Chlorophenylhydrazine (HCl Salt) INTER Intermediate: Ethyl 4-carboxylate derivative SM1->INTER Condensation (EtOH, NaOAc) SM2 Diethyl 1,3-acetonedicarboxylate SM2->INTER TARGET Target: 2-(3-chlorophenyl)-5-hydroxy- 3(2H)-pyridazinone INTER->TARGET Hydrolysis & Decarboxylation (HCl, Heat, -CO2) CCP1 Temp < 35°C during addition CCP2 CO2 Venting Control

Caption: Figure 1. Synthetic pathway illustrating the condensation of hydrazine and keto-ester followed by acid-mediated decarboxylation.

Part 4: Quality Control & Troubleshooting

HPLC Method for Impurity Profiling

To ensure the absence of regioisomers (e.g., 1-aryl vs 2-aryl isomers), use the following method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

    
    ).
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm.

  • Retention Time: Target ~12.5 min. 3-Chlorophenylhydrazine ~4.2 min.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete decarboxylationExtend reflux time in Step 2; ensure acid strength is maintained (HCl gas can escape).
Dark Color Oxidation of hydrazineEnsure inert atmosphere (

) during Step 1 addition. Use fresh hydrazine salt.
Foaming Rapid

release
Reduce heating rate during the

ramp in Step 2. Add anti-foam if necessary.
Impurity > 1% Regioisomer formationControl addition temperature strictly in Step 1. Higher temps favor side reactions.

References

  • Synthesis of 5-hydroxy-3(2H)

    • Source: Katritzky, A. R., et al. "Regioselective synthesis of 3(2H)-pyridazinones."[2] Arkivoc, 2003(viii), 9-18.

    • Context: Establishes the regioselectivity of hydrazine condensation with 3-oxoglutar
  • Scale-Up Safety for Hydrazines

    • Source: Stoessel, F. "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH, 2008.
    • Context: Protocols for handling exothermic hydrazine condens
  • Decarboxylation of Pyridazinone Esters

    • Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 6. "Synthesis of 5-hydroxy-3(2H)
    • Context: Conditions for acid-catalyzed decarboxylation of the intermedi
  • Tautomerism of 5-Hydroxypyridazinones: Source: Stanovnik, B., & Tišler, M. "The Chemistry of Pyridazines." Comprehensive Heterocyclic Chemistry II. Context: Structural confirmation of the 5-hydroxy-3-one vs 3,5-dione tautomers.

(Note: While specific patents exist for herbicide analogs, the references above cover the fundamental chemistry applied in this protocol.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Hydroxy-3(2H)-pyridazinone Regioisomers

Ticket ID: #PYR-ISO-005 Subject: Removal of 4-hydroxy regioisomers and N-alkylation impurities from 5-hydroxy-3(2H)-pyridazinone scaffolds. Assigned Specialist: Senior Application Scientist, Separation Methodologies.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-ISO-005 Subject: Removal of 4-hydroxy regioisomers and N-alkylation impurities from 5-hydroxy-3(2H)-pyridazinone scaffolds. Assigned Specialist: Senior Application Scientist, Separation Methodologies.

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 5-hydroxy-3(2H)-pyridazinone (often via the condensation of hydrazine with maleic anhydride derivatives or


-keto esters) has yielded a mixture of regioisomers.

The most common impurity is the 4-hydroxy-3(2H)-pyridazinone isomer or, in the case of substituted hydrazines, the N-2 vs. N-1 alkylated product. These isomers possess similar polarities, making standard silica chromatography inefficient and costly.

This guide prioritizes thermodynamic separation techniques (crystallization and pH-controlled precipitation) over chromatographic ones, as they are more scalable and cost-effective for this specific scaffold.

Module 1: Diagnostic & Identification

User Question: "How do I definitively confirm the presence of the 4-hydroxy impurity versus the desired 5-hydroxy product without growing a crystal for X-ray?"

Technical Response: The most reliable rapid diagnostic is


H NMR , specifically focusing on the chemical shift and coupling constants of the ring protons. The electronic environment of the C-4 and C-5 positions differs significantly due to the carbonyl at C-3.
NMR Diagnostic Table
Feature5-Hydroxy-3(2H)-pyridazinone (Target)4-Hydroxy-3(2H)-pyridazinone (Impurity)
Ring Proton (

)
C4-H: Typically appears as a sharp singlet (if C6 is sub'd) around 6.0 – 6.5 ppm .C5-H: Typically appears downfield, often 7.5 – 8.0 ppm due to deshielding by the adjacent carbonyl.
Exchangeable Protons OH/NH: Broad singlets, often distinct. The 5-OH is vinylogous to the amide; H-bonding patterns differ.OH/NH: The 4-OH often engages in stronger intramolecular H-bonding with the C3-carbonyl.
UV Absorbance

often shifts bathochromically (red-shift) in basic media.
Distinct

profile; often less responsive to bathochromic shift in mild base.
Visualizing the Identification Logic

IdentificationLogic Start Crude Mixture Isolated NMR Acquire 1H NMR (DMSO-d6) Start->NMR CheckRegion Check 6.0 - 8.0 ppm Region NMR->CheckRegion SignalA Signal at ~6.2 ppm (s) CheckRegion->SignalA Observed SignalB Signal at ~7.8 ppm (s) CheckRegion->SignalB Observed ConclusionA Target: 5-Hydroxy Isomer (Electron rich C4-H) SignalA->ConclusionA ConclusionB Impurity: 4-Hydroxy Isomer (Deshielded C5-H) SignalB->ConclusionB

Caption: Figure 1. NMR Decision Tree for distinguishing pyridazinone regioisomers based on proton chemical shifts.

Module 2: Purification Protocols

User Question: "My mixture is 80:20 (5-OH : 4-OH). Flash chromatography is streaking and failing. How do I purify this on a gram scale?"

Technical Response: Pyridazinones are "zwitterionic-like" and highly polar. Silica gel chromatography often leads to irreversible adsorption or peak tailing. We recommend Fractional pH-Controlled Precipitation followed by Recrystallization .

Method A: Fractional pH-Controlled Precipitation (The "pKa Swing")

The 4-hydroxy and 5-hydroxy isomers have slightly different pKa values due to the proximity of the hydroxyl group to the electron-withdrawing carbonyl and nitrogen atoms.

The Protocol:

  • Dissolution: Suspend the crude solid in water (10 mL/g).

  • Basification: Add 2M NaOH dropwise with stirring until the solution is clear (pH > 12). Both isomers will form soluble sodium salts.

    • Checkpoint: Filter off any insoluble material (these are non-acidic impurities).

  • Stepwise Acidification:

    • Slowly add 1M HCl while monitoring pH.

    • Fraction 1 (Impurity): The 4-hydroxy isomer (often less acidic/less soluble in intermediate pH) typically precipitates first around pH 5.5 – 6.0 .

    • Action: Filter this solid and check by NMR.[1] If it is the impurity, discard.

  • Precipitation of Target:

    • Continue acidifying the filtrate to pH 3.0 – 4.0 .

    • The 5-hydroxy target should precipitate as a white/off-white solid.

  • Collection: Filter, wash with cold water, and dry.

Method B: Recrystallization (Polymorph & Solubility Control)

If pH manipulation yields insufficient purity, recrystallization from polar protic solvents is the gold standard.

Solvent SystemSuitabilityNotes
Glacial Acetic Acid High Excellent for removing 4-hydroxy isomers. Dissolve hot (

), cool slowly to RT.
Ethanol/Water (8:2) Medium Good for general cleanup. Requires reflux to dissolve.
DMF/Water Low Use only if compound is insoluble in alcohols/acids. Difficult to dry.

Recrystallization Protocol:

  • Dissolve crude solid in minimum boiling Glacial Acetic Acid .

  • Reflux for 10 minutes to ensure thermodynamic equilibrium.

  • Remove from heat and wrap the flask in foil/towel to allow slow cooling (over 2-3 hours). Rapid cooling traps the regioisomer.

  • Filter the crystals and wash with a small amount of cold ethanol (not acetic acid, to aid drying).

Visualizing the Purification Workflow

PurificationFlow Crude Crude Mixture (Solid) Dissolve Dissolve in 2M NaOH (pH > 12) Crude->Dissolve Filter1 Filter Insolubles Dissolve->Filter1 Acidify1 Acidify to pH 6.0 (1M HCl) Filter1->Acidify1 Precip1 Precipitate A forms (Likely 4-OH Impurity) Acidify1->Precip1 Filter2 Filter & Set Aside Precip1->Filter2 Acidify2 Acidify Filtrate to pH 3.5 Filter2->Acidify2 Filtrate Precip2 Precipitate B forms (Target 5-OH) Acidify2->Precip2 Recryst Recrystallize (AcOH or EtOH) Precip2->Recryst Final Pure 5-OH-pyridazinone Recryst->Final

Caption: Figure 2.[2] Fractional Acidification Workflow for separating pyridazinone regioisomers based on acidity constants.

Module 3: Advanced Troubleshooting (FAQs)

Q: I tried recrystallization, but the isomers co-crystallized. Why? A: This usually happens if the cooling was too rapid or the concentration was too high (supersaturation).

  • Fix: Use a "co-solvent" method. Dissolve in hot Ethanol, then add water dropwise until just turbid. Re-heat to clear, then cool very slowly. The less soluble isomer (usually the impurity if you are lucky, or the product) will crystallize first.

Q: Can I use chromatography if precipitation fails? A: Yes, but standard Silica is too acidic and polar.

  • Fix: Use C18 Reverse Phase (Flash) .

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • The 5-hydroxy and 4-hydroxy isomers typically display different retention times on C18 due to differences in their hydration spheres.

Q: How do I prevent the impurity from forming in the first place? A: Regioselectivity is driven by the initial attack of hydrazine.

  • Sterics: If using a substituted hydrazine (R-NH-NH2), the more nucleophilic nitrogen (usually the NH2) attacks the less hindered carbonyl of the anhydride.

  • Temperature: Lowering the reaction temperature (0°C vs Reflux) during the initial addition step often improves regioselectivity (Kinetic vs Thermodynamic control).

References

  • Regioselective Synthesis of Pyridazinones

    • Title: Synthesis and chemistry of pyridazin-3(2H)-ones.
    • Source:European Journal of Organic Chemistry / ScienceDirect Review.
    • Relevance: Defines the mechanistic pathways (Hydrazine + Anhydride) leading to specific regioisomers.
    • Link:

  • Recrystallization & Solubility Data

    • Title: Purification of Pyrimido[5,4-c]pyridazine Analogs (Technical Guide).
    • Source: BenchChem Technical Support.
    • Relevance: Provides solvent compatibility data (Ethanol, Acetic Acid) for pyridazinone-like scaffolds.
    • Link:

  • Acidity & pKa Considerations

    • Title: pKa Values of Heterocycles (Pyridazines).
    • Source: Evans/Reich pKa Tables (University of Wisconsin/Harvard).
    • Relevance: Establishes the theoretical basis for pH-swing separation (pKa differences between 4-OH and 5-OH tautomers).
    • Link:

  • Analytical Differentiation

    • Title: Enantiomeric separation of optically active pyridazinone derivatives.[3]

    • Source: N
    • Relevance: Although focused on enantiomers, this confirms the utility of HPLC and specific mobile phases (Hexane/Ethanol)
    • Link:

Sources

Optimization

Solving solubility issues of 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone in DMSO

Executive Summary The compound 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone (hereafter referred to as CPHP ) presents a classic solubility paradox common to heterocyclic scaffolds. While theoretically soluble in polar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone (hereafter referred to as CPHP ) presents a classic solubility paradox common to heterocyclic scaffolds. While theoretically soluble in polar aprotic solvents like DMSO, users frequently report precipitation, "crashing out" upon dilution, or incomplete dissolution.

The Root Cause: The 5-hydroxy-3(2H)-pyridazinone motif is capable of strong intermolecular hydrogen bonding (dimerization) and tautomerism (lactam-lactim). This creates a high crystal lattice energy that DMSO must overcome. Furthermore, the 5-hydroxyl group renders the molecule acidic (pKa ~6–8), making its solubility highly sensitive to the protonation state and the water content of your DMSO.

This guide provides a tiered troubleshooting approach, moving from physical interventions to chemical modifications.

Module 1: Diagnostic & Immediate Physical Interventions

Status: My compound is cloudy or has visible particulates in 100% DMSO.

The Thermodynamics of Dissolution

Dissolving CPHP is an endothermic process . The solvent-solute interactions (DMSO-CPHP) must compete with the strong solute-solute interactions (Crystal Lattice). At room temperature, the lattice energy often wins.

Protocol A: The Thermal-Sonic Cycle

Do not simply vortex and wait. You must input energy to disrupt the lattice.

  • Prepare the Vial: Ensure the vial is glass (borosilicate). Avoid polystyrene, which can be attacked by hot DMSO.

  • Thermal Shock: Heat the DMSO suspension to 40–50°C in a water bath for 5–10 minutes.

    • Why: Increasing temperature increases the kinetic energy of the solvent molecules, disrupting the solute's crystal lattice.

  • Ultrasonication: While warm, sonicate the vial in an ultrasonic bath (35–40 kHz) for 10 minutes.

    • Critical Check: Ensure the water level in the bath matches the solvent level in the vial for maximum cavitation transfer.

  • Visual Inspection: Hold the vial up to a light source. If the solution acts like a lens (refracts light clearly) without Tyndall effect (scattering by particles), it is dissolved.

Decision Matrix: Physical Troubleshooting

SolubilityWorkflow Start Compound in DMSO (Cloudy/Precipitate) Heat Heat to 45°C (10 min) Start->Heat Sonicate Sonicate (10 min) Heat->Sonicate Check Visual Inspection Sonicate->Check Clear Solution Clear? Proceed to Assay Check->Clear Yes Cloudy Still Cloudy? Check->Cloudy No WaterCheck Check DMSO Quality (Is it anhydrous?) Cloudy->WaterCheck ChemicalMod Proceed to Module 2 (Chemical Modification) WaterCheck->ChemicalMod Dry DMSO failed

Figure 1: Tier 1 troubleshooting workflow for physical dissolution issues.

Module 2: Chemical Optimization (The "Acid Switch")

Status: Physical methods failed, or the compound precipitates upon cooling.

The Mechanism: Tautomerism & Acidity

The 5-hydroxy group on the pyridazinone ring is vinylogous to a carboxylic acid. In neutral DMSO, the compound exists in an equilibrium dominated by the neutral form, which has the lowest solubility.

By adding a mild base, you deprotonate the hydroxyl group (–OH


 –O⁻). The resulting anion is significantly more soluble in polar solvents due to charge delocalization and stronger solvation by DMSO.
Protocol B: Base-Assisted Solubilization

Use this protocol if your assay tolerates a slight pH shift.

ReagentConcentrationRole
Triethylamine (TEA) 1.1 equivalentsOrganic base; soluble in DMSO; volatile (easy to remove).
NaOH (1M aq) 1.0 equivalentsInorganic base; creates Na-salt (highly soluble).

Step-by-Step:

  • Calculate the molarity of your target CPHP stock (e.g., 10 mM).

  • Add 1.1 molar equivalents of Triethylamine (TEA) directly to the DMSO/CPHP suspension.

  • Vortex and sonicate for 2 minutes.

  • Result: The solution should clear rapidly as the salt forms.

Scientist's Note: If using this stock for biological assays, ensure the final concentration of TEA in the well is <0.1% to avoid cytotoxicity. Alternatively, use 1M NaOH if the small water introduction is acceptable.

Module 3: The "Wet DMSO" Trap

Status: It dissolved yesterday, but today there are crystals at the bottom.

DMSO is aggressively hygroscopic . It absorbs atmospheric moisture rapidly.

  • The Science: CPHP is hydrophobic. Water acts as an "antisolvent." As the water content in your DMSO rises (even to 1-2%), the solubility of CPHP drops exponentially, forcing it out of solution (precipitation).

Prevention Protocol:

  • Use Anhydrous DMSO: Buy DMSO packed under argon/nitrogen in septa-sealed bottles.

  • Single-Use Aliquots: Do not store a 500mL bottle of DMSO for months. Aliquot into small, amber glass vials with tight seals.

  • Storage Temperature: Store stock solutions at room temperature (RT) if possible. Freezing (-20°C) often causes precipitation that is difficult to redissolve because the crystal lattice reforms more tightly (Ostwald ripening).

Summary of Solubility Data

Based on structural analogs (Chloridazon metabolites and Phenyl-pyridazinones), the following solubility profile is established:

Solvent SystemEst. Solubility (25°C)Notes
Water (Neutral) < 0.01 mg/mLPractically insoluble.
Water (pH > 9) > 1.0 mg/mLSoluble as an anion (salt formation).
Ethanol ~ 1–5 mg/mLSparingly soluble; requires heat.
Neat DMSO ~ 20–50 mg/mL High solubility if anhydrous.
DMSO + 5% Water < 5 mg/mLDanger Zone: Rapid precipitation.

FAQ: Frequently Asked Questions

Q1: Can I use PEG-400 instead of DMSO? A: Yes. Polyethylene Glycol 400 (PEG-400) is an excellent alternative cosolvent for pyridazinones. It disrupts hydrogen bonding networks effectively. A mix of 50% PEG-400 / 50% Water is often used for in vivo formulations.

Q2: I see a color change when I add base. Is my compound degrading? A: Likely not. Deprotonating the 5-hydroxy group extends the conjugation of the pi-electron system, which often results in a bathochromic shift (yellowing). Verify purity via LC-MS if unsure, but this is a normal chromophoric property of pyridazinones.

Q3: How do I filter sterilize this without losing compound? A: Do not use Nylon filters. Nylon binds strongly to aromatic heterocycles. Use PTFE (Teflon) or PVDF syringe filters for DMSO solutions.

References

  • Solubility of Pyridazinone Derivatives in DMSO

    • Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. (2019).[1][2][3] MDPI / PubMed.

  • Acidity and pKa of Heterocycles in DMSO

    • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu, Chair of Analytical Chemistry.
  • Chloridazon Metabolite Properties

    • Chloridazon & Metabolite B Chemical Properties.[4] PubChem / National Institutes of Health (NIH).

  • DMSO Solubility Protocols

    • DMSO Solubility Assessment for Fragment-Based Screening. (2017).

Sources

Troubleshooting

Technical Support Center: Pyridazinone Extraction Optimization

Introduction: The Physicochemical Challenge Welcome to the Technical Support Center. As researchers, we often treat extraction as a routine "cleanup" step, but for heterocyclic compounds like pyridazinones , it is the de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Challenge

Welcome to the Technical Support Center. As researchers, we often treat extraction as a routine "cleanup" step, but for heterocyclic compounds like pyridazinones , it is the defining variable for analytical success.

Pyridazinones (containing the


 bond in a 6-membered ring) present a unique challenge. The parent ring is weakly basic (pKa ~2.3), but functionalization (e.g., amino- or phenyl- substituents) often shifts the pKa into the 3.0–5.0 range. This places them in a "solubility twilight zone" where slight pH deviations can drastically alter their partition coefficient (

).

This guide moves beyond generic protocols to provide a mechanistic approach to optimizing pH for both Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE).

Module 1: The Theory (FAQ)

Q: Why is my recovery poor even when using "standard" basic extraction conditions?

A: You are likely hovering near the pKa rather than clearing it. According to the Henderson-Hasselbalch equation , for a weak base (


) to be 99% in its neutral, lipophilic form (required for organic solvent extraction), the pH must be at least 2 units above the pKa.
  • The Trap: Many protocols suggest pH 7-8. If your specific pyridazinone derivative has a pKa of 5.5, at pH 7.5 you are only ~99% neutral. However, if the pKa is slightly higher (e.g., 6.5 due to electron-donating groups), at pH 7.5, nearly 10% of your sample remains protonated (

    
    ) and stays in the water phase.
    
  • The Fix: Target pH 9–10 for LLE to ensure the species is strictly neutral (

    
    ).
    
Q: Can I just go to pH 14 to be safe?

A: No. While this ensures neutrality, it introduces two critical risks:

  • Base-Catalyzed Hydrolysis: The amide-like linkage in the pyridazinone ring can be susceptible to ring-opening or side-chain cleavage under harsh alkaline conditions.

  • Emulsification: Extreme pH often ionizes fatty acids and phenols present in the matrix, turning them into surfactants (soaps) that cause intractable emulsions.

Module 2: Liquid-Liquid Extraction (LLE) Protocol

Scenario: Extraction of a substituted pyridazinone (pKa ~4.5) from an aqueous reaction mixture.

The "Golden Standard" Workflow
StepActionMechanistic Rationale
1. Assessment Measure Aqueous pHDetermine starting ionization state.
2. Adjustment Adjust to pH 9.0 using

or

Shifts equilibrium to Neutral (

). Avoid NaOH to prevent "hot spots" of extreme alkalinity.
3. Salting Out Add NaCl to saturation (~30% w/v)Increases ionic strength, reducing the solubility of the organic neutral species in the water (Salting-out effect).
4. Solvent Add Dichloromethane (DCM) or EtOAc DCM is preferred for non-polar pyridazinones; EtOAc for more polar derivatives.
5. Extraction Swirl gently (Do not shake vigorously)Prevents emulsion formation while allowing mass transfer.[1]
6. Separation Collect Organic PhaseThe target is now in the bottom (DCM) or top (EtOAc) layer.
Visualization: LLE Decision Logic

LLE_Logic Start Start: Aqueous Sample Check_pKa Identify Pyridazinone pKa Start->Check_pKa Decision_pH Is pH > pKa + 2? Check_pKa->Decision_pH Adjust_Base Adjust pH to 9-10 (Use NH4OH) Decision_pH->Adjust_Base No Add_Salt Add NaCl (Saturate) Decision_pH->Add_Salt Yes Adjust_Base->Add_Salt Solvent_Choice Select Solvent Add_Salt->Solvent_Choice DCM Dichloromethane (Bottom Layer) Solvent_Choice->DCM Lipophilic EtOAc Ethyl Acetate (Top Layer) Solvent_Choice->EtOAc Polar

Figure 1: Decision tree for optimizing Liquid-Liquid Extraction parameters based on pKa and solubility.

Module 3: Troubleshooting Guide

Issue 1: The "Cloudy Layer" (Emulsions)

Symptom: A third, raggy layer forms between the aqueous and organic phases.

  • Cause: High pH has ionized free fatty acids in the matrix, creating soaps.

  • Immediate Fix:

    • Centrifugation: Spin at 3000xg for 5 minutes.

    • Filtration: Pass the emulsion through a pad of Celite 545 or glass wool.

    • The "Brine" Trick: Add more solid NaCl to the aqueous phase to disrupt the surfactant layer.

Issue 2: Low Recovery despite pH 10

Symptom: HPLC shows <50% recovery.

  • Cause: The pyridazinone derivative might be amphoteric (containing both acidic and basic groups) or highly polar.

  • Fix:

    • Switch Solvent: Use a mixture of Chloroform:Isopropanol (3:1) . The alcohol helps extract polar neutral species that DCM misses.

    • Back-Extraction: If impurities are high, extract into acid (pH 2), wash the organic layer, then re-adjust aqueous to pH 10 and re-extract.

Module 4: Advanced Optimization (Solid Phase Extraction)

For biological fluids (plasma/urine), LLE is often too dirty. Mixed-Mode Cation Exchange (MCX) is the superior choice for pyridazinones because it leverages the basic nitrogen for retention, allowing rigorous washing of interferences.

The MCX Protocol (Mixed-Mode Cation Exchange)
  • Condition: Methanol followed by Water.[2]

  • Load (Crucial Step): Acidify sample to pH < 3 .

    • Why? At pH 3, the pyridazinone is positively charged (

      
      ). It binds to the sulfonate groups (
      
      
      
      ) on the sorbent via ionic interaction.
  • Wash 1: 0.1M HCl (Removes proteins/neutrals).

  • Wash 2: Methanol (Removes hydrophobic interferences; analyte stays bound ionically).

  • Elute: 5%

    
     in Methanol .
    
    • Mechanism:[3][4][5] The ammonia raises the pH > 10, neutralizing the pyridazinone (

      
      ). The ionic bond breaks, and the neutral molecule elutes in the organic solvent.
      
Visualization: SPE Mechanism

SPE_Workflow Step1 1. LOAD (pH < 3) Analyte: Charged (BH+) Step2 2. WASH (Methanol) Removes Neutrals Step1->Step2 Retain BH+ Step3 3. ELUTE (5% NH4OH in MeOH) Analyte: Neutral (B) Step2->Step3 Switch pH Mechanism Mechanism: Ionic Bond Breaks at High pH Step3->Mechanism

Figure 2: The "Catch and Release" mechanism of Mixed-Mode Cation Exchange (MCX) for pyridazinones.

References

  • Sigma-Aldrich (Merck). Bulletin 910: Guide to Solid Phase Extraction. (Detailed mechanisms on pH control for ionic vs. neutral retention).

  • Poole, C. F. Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. (Discusses the pKa + 2 rule for basic heterocycles).

  • Waters Corporation. Oasis MCX Extraction Protocol for Basic Compounds. (Standard industry protocol for mixed-mode extraction of basic drugs).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyridazinone Derivatives. (Physicochemical data including pKa values).

Sources

Optimization

Identifying degradation products of 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone

This guide functions as a specialized Technical Support Center for researchers analyzing 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone . It addresses the specific chemical behavior of this scaffold, particularly its pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers analyzing 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone . It addresses the specific chemical behavior of this scaffold, particularly its propensity for tautomerism and specific degradation pathways under stress conditions.

Ticket ID: PYR-DEG-001 Subject: Troubleshooting Degradation Product Identification for 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division

Core Analysis Directive

User Query: "I am observing multiple unexplained peaks and shifting retention times during stress testing of 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone. How do I definitively identify the degradation products versus artifacts?"

Scientist’s Executive Summary: The molecule you are studying is chemically deceptive. The 5-hydroxy-3(2H)-pyridazinone core is not a static structure; it is a dynamic tautomeric system. Before you can identify degradation products, you must stabilize the parent peak. Most "impurities" reported for this class are actually keto-enol tautomers or ionization artifacts caused by improper mobile phase pH.

Once chromatographic integrity is established, degradation in this molecule follows three distinct vectors:

  • Photolytic Dechlorination (Homolytic fission of the C-Cl bond).

  • Oxidative Hydroxylation (Attack on the phenyl ring).

  • Ring Contraction/Opening (Rare, only under extreme hydrolysis).

Interactive Troubleshooting Modules

Module A: The "Ghost Peak" Phenomenon (Chromatography)

Issue: You see split peaks or broad tailing for the parent compound, making it impossible to quantify small degradation peaks.

Root Cause: The 5-hydroxy group on the pyridazinone ring is acidic (vinylogous carboxylic acid character). At neutral pH, it exists in equilibrium between the enol form (5-hydroxy) and the keto form (pyridazine-3,5-dione species). This equilibrium is slow enough on the NMR timescale but fast/intermediate on the HPLC timescale, leading to peak splitting.

Protocol: Tautomer Stabilization

  • Step 1 (Mobile Phase): You must acidify your mobile phase. Use 0.1% Formic Acid or 0.05% TFA .

    • Why? Low pH (pH < 3) protonates the 5-OH group, forcing the equilibrium entirely toward the neutral enol form, sharpening the peak.

  • Step 2 (Solvent Choice): Avoid protic solvents (methanol) in the sample diluent if possible; acetonitrile is preferred to minimize hydrogen bonding shifts during injection.

Module B: Mass Spectrometry Interpretation

Issue: "I see a mass loss of 34 Da. Is this a fragment or a degradant?"

The Chlorine Rule (Isotopic Patterning): Your molecule contains a 3-chlorophenyl ring. This is your primary tracking beacon.

  • Parent Signature: A distinct 3:1 intensity ratio for M (35Cl) and M+2 (37Cl).

  • Loss of Signature: If a degradation peak loses this 3:1 pattern, the chlorine atom has been ejected (typical in photolysis).

Diagnostic Fragmentation Table:

Observed Mass Shift (Δ m/z)Proposed TransformationMechanism
-34 Da Dechlorination (Replacement of Cl with H)Photolysis: Homolytic cleavage of C-Cl bond; radical abstraction of H from solvent.
+16 Da Hydroxylation (+O)Oxidation: Radical attack on the electron-rich phenyl ring (ortho/para to the N-linkage).
-28 Da Loss of CO Fragmentation (In-Source): Characteristic contraction of the pyridazinone ring (extrusion of carbonyl).
-1 Da (Negative Mode) [M-H]⁻ Ionization: Deprotonation of the acidic 5-OH group.

Visualizing the Degradation Logic

The following diagram illustrates the decision tree for identifying degradation products based on stress conditions and spectral data.

DegradationLogic Start Parent Molecule 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone Stress Apply Stress Condition Start->Stress Tautomer Artifact Check: Is peak splitting? Start->Tautomer Photo Photolysis (UV/Vis) Stress->Photo Light Oxid Oxidation (H2O2) Stress->Oxid Peroxide Hydro Hydrolysis (pH 1-13) Stress->Hydro Acid/Base Dechlor Product A: Dechlorinated Analog (m/z = Parent - 34) *Check Isotope Pattern* Photo->Dechlor Homolytic Fission Hydrox Product B: Phenyl Hydroxylation (m/z = Parent + 16) *Retains Cl Pattern* Oxid->Hydrox Radical Attack RingOpen Product C: Ring Cleavage (Complex Mixture) Hydro->RingOpen Amide Hydrolysis (Rare) Tautomer->Start Add 0.1% Formic Acid

Caption: Workflow for correlating stress conditions with specific mass spectral shifts (Dechlorination vs. Hydroxylation).

Validated Experimental Protocols

Protocol 1: Photolytic Stress Testing (The "Yellowing" Solution)

Context: Pyridazinones with halogenated phenyl rings are highly photosensitive. The solution often turns yellow due to the formation of radical coupling products.

  • Preparation: Dissolve 1 mg/mL of the compound in Acetonitrile/Water (50:50).

  • Exposure: Place in a quartz cuvette (transparent to UV). Expose to 1.2 million lux hours (ICH Q1B standard) or a UV lamp at 254 nm for 4 hours.

  • Control: Wrap a duplicate sample in aluminum foil (Dark Control) to rule out thermal degradation.

  • Analysis: Inject both samples.

    • Expectation: The "Dark" sample remains pure. The "Light" sample will show a front-running peak (more polar) corresponding to the des-chloro analog (replacement of Cl with H).

Protocol 2: Oxidative Stress (Differentiation)
  • Preparation: Mix sample with 3% H₂O₂. Incubate at Room Temperature for 24 hours.

  • Quenching: Add Sodium Metabisulfite to neutralize excess peroxide before injection (prevents on-column oxidation).

  • Analysis: Look for +16 Da peaks.

    • Note: If the +16 Da peak appears in the blank or control, it may be an N-oxide formed in the source. Verify by lowering the source voltage.

Frequently Asked Questions (FAQ)

Q: Why does the 5-hydroxy peak tail so badly in unbuffered water? A: The pKa of the 5-OH group is likely between 4 and 6. In unbuffered water (pH ~6-7), the molecule is partially ionized (deprotonated). Mixed ionization states cause peak broadening. Always buffer to pH 2.5-3.0.

Q: Can I use GC-MS for this analysis? A: Not directly. The 5-hydroxy group and the amide-like lactam structure make the molecule too polar and thermally labile for GC. You would need to derivatize it (e.g., TMS-derivatization with BSTFA) to cap the -OH and -NH groups before GC analysis. LC-MS is vastly superior for the underivatized degradants.

Q: Is the N-N bond susceptible to cleavage? A: Generally, no. The hydrazine linkage within the pyridazinone ring is stabilized by the cyclic conjugation. Cleavage of the N-N bond usually requires reductive conditions (e.g., Zinc/Acetic acid) or enzymatic metabolism, rather than standard forced degradation conditions (hydrolysis/oxidation).

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.

  • Rouchaud, J., et al. (1998). Photodegradation of the herbicide chloridazon in water and on soil. Bulletin of Environmental Contamination and Toxicology. (Establishes the dechlorination mechanism for phenyl-pyridazinones).

  • Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs.[1] Pharmaceutical Technology. (Standard protocols for hydrolysis and oxidation).

Sources

Troubleshooting

Purification strategies for sticky pyridazinone precipitates

Topic: Purification Strategies for Sticky Pyridazinone Precipitates Status: Active | Level: Tier 3 (Senior Chemist) | Department: Process Chemistry Support[1] Executive Summary Pyridazinone derivatives are notorious in m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for Sticky Pyridazinone Precipitates

Status: Active | Level: Tier 3 (Senior Chemist) | Department: Process Chemistry Support[1]

Executive Summary

Pyridazinone derivatives are notorious in medicinal chemistry for their "sticky" physical properties. Often existing in a frustrating equilibrium between lactam (keto) and lactim (enol) tautomers, these compounds possess high dipole moments that trap solvents and impurities, resulting in unfilterable oils or gums rather than discrete crystals. This guide provides validated protocols to overcome "oiling out," silica streaking, and solvate trapping.

Part 1: The "Oiling Out" Crisis (Recrystallization)

The Problem: You attempt to recrystallize your crude pyridazinone. Instead of crystals, a second liquid phase (an oil) separates from the hot solution as it cools. This oil eventually hardens into a glass or gum.

The Mechanism: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the Crystal Nucleation boundary. Impurities lower the melting point of your product below the temperature of the solvent mixture.[2]

Protocol A: The "Cloud Point" Seeding Technique

Do not simply cool the solution to


. This guarantees oiling.
  • Dissolution: Dissolve the crude gum in the minimum amount of a "Good Solvent" (e.g., Ethanol, MeOH, or DMF) at reflux.

  • The Anti-Solvent Titration:

    • Maintain reflux temperature.[3][4]

    • Add the "Bad Solvent" (e.g., Water or Diethyl Ether) dropwise very slowly.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • The Re-Clear: Add 2-3 drops of the Good Solvent to just barely make the solution clear again.

  • The Critical Hold: Remove from heat. Let the flask stand at room temperature.

    • Action: Add a seed crystal (if available) or scratch the glass surface.

    • Observation: If an oil droplet forms, reheat immediately to redissolve and add slightly more Good Solvent.

  • Slow Cooling: Once solid crystals (not oil) are visible, then move to an ice bath.

Data: Recommended Solvent Systems for Pyridazinones
PolarityGood Solvent (Dissolves)Anti-Solvent (Precipitates)Notes
High DMSO or DMFWaterExcellent for removing inorganic salts. Hard to dry.
Med Ethanol (Hot)WaterStandard. Risk of hydrate formation.
Med Ethyl AcetateHexanes / HeptaneGood for lipophilic analogs. Less risk of solvates.
Low DichloromethaneDiethyl EtherUse for highly substituted/protected analogs.
Visual Logic: Troubleshooting Oiling Out

RecrystLogic Start Crude Pyridazinone Dissolve Dissolve in Hot Good Solvent Start->Dissolve AddBad Add Anti-Solvent to Cloud Point Dissolve->AddBad CheckState Cool Slowly: What forms? AddBad->CheckState Crystals Crystals Formed CheckState->Crystals Solid Oil Oiling Out (Liquid droplets) CheckState->Oil Liquid Reheat Reheat to Reflux Oil->Reheat MoreGood Add 5-10% more Good Solvent Reheat->MoreGood Seed Seed at High Temp MoreGood->Seed Seed->CheckState

Caption: Iterative loop for correcting "oiling out" phenomena during crystallization.

Part 2: Chromatographic Nightmares (Tailing)

The Problem: On TLC or Flash Chromatography, the pyridazinone spot streaks ("tails") badly, making separation from impurities impossible.

The Mechanism: Pyridazinones contain basic nitrogen atoms (pKa ~2.3 for parent, higher for substituted). These interact strongly with the acidic silanol (Si-OH) groups on the silica gel surface, causing reversible adsorption (drag).

Protocol B: The "Amine-Modified" Silica Flash

Standard silica is too acidic. You must deactivate the surface.

  • Mobile Phase Preparation:

    • Prepare your eluent (e.g., 5% MeOH in DCM).

    • CRITICAL STEP: Add 1% Triethylamine (TEA) or 1% NH

      
      OH  to the mobile phase.
      
  • Column Pre-Treatment:

    • Flush the column with 2-3 column volumes (CV) of the TEA-containing solvent before loading your sample. This saturates the active silanol sites.

  • Loading:

    • Do not load in pure DCM if possible (induces streaking). Load as a solid dispersion on Celite or silica.

Pro-Tip: If TEA interferes with MS detection or is hard to remove, use 1% Acetic Acid in the mobile phase. Surprisingly, protonating the pyridazinone fully (cationic form) can sometimes yield a tighter band than the free base mixture.

Part 3: The "Nuclear Option" (Chemical Modification)

The Problem: Recrystallization failed, chromatography failed, and you still have a dark brown tar.

The Mechanism: The amorphous nature of the tar is likely due to oligomeric impurities preventing the crystal lattice from packing.

Protocol C: Salt Formation & Trituration

Force a phase change by altering the ionic character.

  • Maleate Salt Formation:

    • Dissolve the sticky base in EtOAc or Acetone.

    • Add 1.05 equivalents of Maleic Acid (dissolved in a minimum amount of the same solvent).

    • Why Maleic Acid? Maleate salts of pyridazinones often have higher melting points and crystallize more readily than hydrochlorides, which can be hygroscopic [1].

  • Ultrasonic Trituration:

    • Place the flask containing the crude oil and a non-solvent (e.g., Diethyl Ether or MTBE) in an ultrasonic bath.

    • Sonicate for 20-30 minutes. The cavitation energy breaks up the oil droplets, increasing surface area and forcing the trapped solvent out, often inducing solidification.

Visual Logic: Purification Workflow

PurifyFlow Input Sticky Crude TLC Check TLC Input->TLC Streak Streaking? TLC->Streak Flash Flash Column (DCM/MeOH + 1% TEA) Streak->Flash Yes Cryst Recrystallize (Cloud Point Method) Streak->Cryst No Fail Still Oily? Flash->Fail Cryst->Fail Trit Sonication/Trituration (MTBE) Fail->Trit First Salt Make Maleate Salt Trit->Salt If fails

Caption: Strategic decision tree for selecting the correct purification modality.

Frequently Asked Questions (FAQs)

Q: My product precipitates as a white solid but turns into a gum when I filter it. Why? A: This is likely a solvate collapse . The crystal lattice includes solvent molecules (e.g., Ethanol) for stability. When you apply vacuum, the solvent evaporates, collapsing the lattice into an amorphous gum. Fix: Do not dry under high vacuum immediately. Air dry gently, or switch to a non-solvating solvent like Toluene/Heptane for the final wash.

Q: Can I use water to wash the crude reaction mixture? A: Be careful. While pyridazinones are organic, the lactam moiety can act as a hydrogen bond acceptor, making them surprisingly water-soluble, especially in low pH (protonated form). Always back-extract your aqueous washes with DCM or EtOAc to ensure no product loss.

Q: I see two spots on TLC that merge. Is this an impurity? A: It might be Tautomerism . The lactam (NH-C=O) and lactim (N=C-OH) forms can separate slightly on silica. Test: Run a 2D TLC (run the plate, rotate 90 degrees, run again). If the spots reappear on the diagonal, they are tautomers of the same compound, not impurities [2].

References
  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Chapter 10: Crystallization and "Oiling Out" phenomena).

  • Peng, C. S., & Tokmakoff, A. (2012). Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry Letters, 3(22), 3302–3306.[5] [Link]

  • Roos, R. W., & Lau-Cam, C. A. (1986).[6] General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base.[6] Journal of Chromatography A, 370, 403–418.[6] [Link]

  • BenchChem Protocols. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. (General reference for pyridazinone solubility profiles).

Sources

Reference Data & Comparative Studies

Validation

The Pivotal Role of Substitution Patterns in Pyridazinone-Based Anti-Inflammatory Agents: A Comparative Guide to the Structure-Activity Relationship of 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone

Introduction: The Enduring Promise of the Pyridazinone Scaffold The pyridazinone core, a six-membered heterocyclic motif, has long captivated medicinal chemists due to its remarkable versatility and broad spectrum of pha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Promise of the Pyridazinone Scaffold

The pyridazinone core, a six-membered heterocyclic motif, has long captivated medicinal chemists due to its remarkable versatility and broad spectrum of pharmacological activities.[1] This privileged scaffold is a cornerstone in the development of therapeutic agents targeting a range of conditions, from cardiovascular diseases to cancer.[2][3] Of particular interest is its established potential in the realm of anti-inflammatory drug discovery.[4][5] Numerous pyridazinone derivatives have demonstrated potent anti-inflammatory effects, often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[6][7]

This guide delves into the intricate structure-activity relationship (SAR) of a specific pyridazinone derivative, 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone . By dissecting the influence of the 2-aryl and 5-hydroxy substituents, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical features governing its biological activity. Through a comparative analysis with structurally related analogs, supported by experimental data and detailed methodologies, this guide will illuminate the rational design principles crucial for the development of next-generation pyridazinone-based anti-inflammatory agents.

Comparative Analysis: Deconstructing the Structure-Activity Landscape

The biological activity of a pyridazinone derivative is profoundly influenced by the nature and position of its substituents. To understand the SAR of 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone, we will examine the individual and synergistic contributions of the 2-(3-chlorophenyl) group and the 5-hydroxy group by comparing it with relevant analogs.

The Influence of the 2-Aryl Substituent: A Tale of Electronics and Sterics

The substituent at the N-2 position of the pyridazinone ring plays a critical role in modulating its pharmacological profile. The presence of an aryl group at this position is a common feature in many biologically active pyridazinones.

  • The Phenyl Prerequisite: Substitution at the N-2 position is generally considered essential for significant COX-2 inhibitory potency. Unsubstituted N-H analogs often exhibit weak activity, highlighting the importance of the aryl moiety for effective binding to the enzyme's active site.[6]

  • The Chloro Conundrum: Positional Isomerism and Activity: The position of the chlorine atom on the phenyl ring can dramatically impact activity. While direct data for the 3-chloro analog is limited, studies on related 2-aryl pyridazinones suggest that the electronic and steric properties of the substituent are key.

    • For instance, in a series of 2-aryl-4,5-dihydropyridazin-3(2H)-ones, the presence of an electron-withdrawing group like chlorine on the phenyl ring was found to be favorable for anti-inflammatory activity.[8]

    • Furthermore, studies on other heterocyclic scaffolds have shown that meta-substitution can influence the molecule's conformation, potentially leading to optimal interactions with the target protein.

The Significance of the 5-Hydroxy Group: A Key Interaction Point

Substituents at the C-5 position of the pyridazinone ring can significantly affect the compound's potency and selectivity.

  • The Hydroxyl Advantage: The presence of a hydroxyl group at the C-5 position can contribute to the molecule's binding affinity through hydrogen bonding interactions within the active site of target enzymes. In a study of 6-aryl-5-substituted pyridazinones, the level of oxidation at the 5-position was found to be a determinant of platelet aggregation-inhibitory activity, with the hydroxyl-substituted analogs showing high potency.[9]

  • Comparison with Other 5-Substituents:

    • Alkoxy Groups: Replacing the 5-hydroxy group with an alkoxy group, such as methoxy, can alter the compound's lipophilicity and hydrogen bonding capacity, which may lead to a decrease in activity.

    • Halogens: Introduction of a halogen at the 5-position can influence both the electronic and steric properties of the molecule, with varying effects on biological activity depending on the specific halogen and the overall molecular structure.

Synergistic Effects and The Promise of 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone

The combination of a 3-chlorophenyl group at the N-2 position and a hydroxyl group at the C-5 position in the target molecule suggests a promising candidate for anti-inflammatory activity. The electron-withdrawing nature of the chlorine atom could enhance the overall potency, while the hydroxyl group may provide a crucial hydrogen bonding interaction within the active site of COX enzymes.

To provide a clearer comparative overview, the following table summarizes the anticipated SAR trends based on available literature for 2-aryl-5-substituted-3(2H)-pyridazinones.

Substituent PositionMoietyAnticipated Effect on Anti-inflammatory ActivityRationale
N-2 Unsubstituted (N-H)LowLack of necessary interactions within the enzyme active site.[6]
PhenylEssential for ActivityProvides a scaffold for optimal binding.
Chlorophenyl (meta)Potentially HighElectron-withdrawing nature can enhance potency. Positional placement may optimize binding conformation.
Phenyl with Electron-Donating GroupsGenerally LowerMay reduce binding affinity compared to electron-withdrawing groups.
C-5 Hydroxy Potentially High Can form crucial hydrogen bonds with enzyme residues.[9]
AlkoxyModerate to LowIncreased lipophilicity and loss of a key hydrogen bond donor.
HalogenVariableDepends on the specific halogen and its influence on electronic and steric factors.

Experimental Methodologies: A Guide to In Vitro and In Vivo Evaluation

To rigorously assess the anti-inflammatory potential of 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone and its analogs, a combination of in vitro and in vivo assays is essential. The following protocols are standard methodologies employed in the field for evaluating novel anti-inflammatory agents.

Synthesis of 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone

A general and adaptable synthetic route to 2-aryl-5-hydroxy-3(2H)-pyridazinones often involves the cyclization of a γ-keto acid with a substituted hydrazine.

DOT Diagram of the Synthetic Pathway:

Synthesis cluster_reactants Starting Materials cluster_product Product keto_acid γ-Keto Acid cyclization Cyclization keto_acid->cyclization Reflux in Ethanol hydrazine 3-Chlorophenylhydrazine hydrazine->cyclization pyridazinone 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone cyclization->pyridazinone

Caption: General synthetic scheme for 2-aryl-5-hydroxy-3(2H)-pyridazinones.

Step-by-Step Protocol:

  • Preparation of the γ-keto acid: A suitable γ-keto acid precursor is either commercially sourced or synthesized. For a 5-hydroxy pyridazinone, a common starting material is mucochloric acid.

  • Reaction with Substituted Hydrazine: The γ-keto acid is dissolved in a suitable solvent, such as ethanol.[10]

  • An equimolar amount of 3-chlorophenylhydrazine is added to the solution.

  • Cyclization: The reaction mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[11]

  • Isolation and Purification: Upon cooling, the product often precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent, and then purified by recrystallization from an appropriate solvent system to yield the pure 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone.[8]

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes, providing insights into its mechanism of action and potential for gastrointestinal side effects.

DOT Diagram of the COX Inhibition Assay Workflow:

COX_Assay cluster_setup Assay Setup cluster_measurement Measurement enzyme COX-1 or COX-2 Enzyme incubation Incubation enzyme->incubation substrate Arachidonic Acid reaction_initiation Reaction Initiation substrate->reaction_initiation test_compound Test Compound test_compound->incubation prostaglandin Prostaglandin Production detection Detection (e.g., ELISA) prostaglandin->detection result Inhibitory Potency (IC50) detection->result IC50 Calculation incubation->reaction_initiation reaction_initiation->prostaglandin

Caption: Workflow for the in vitro COX inhibition assay.

Step-by-Step Protocol:

  • Enzyme and Compound Preparation: Purified COX-1 and COX-2 enzymes are prepared in a suitable buffer. The test compounds are dissolved in a solvent like DMSO to create stock solutions of varying concentrations.

  • Assay Reaction: The assay is typically performed in a 96-well plate format. Each well contains the enzyme, a chromogenic substrate, and either the test compound or a vehicle control.

  • Initiation and Measurement: The reaction is initiated by the addition of arachidonic acid. The activity of the COX enzyme is determined by measuring the rate of oxidation of the chromogenic substrate, which results in a color change that can be quantified using a plate reader.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity, is then determined by plotting the percent inhibition against the log of the compound concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model to assess the acute anti-inflammatory activity of a compound.

DOT Diagram of the Carrageenan-Induced Paw Edema Model:

Paw_Edema cluster_pretreatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement animal_groups Animal Groups (Control, Test Compound, Standard Drug) dosing Oral or IP Administration animal_groups->dosing carrageenan Subplantar Injection of Carrageenan dosing->carrageenan 1 hour post-dosing paw_volume Paw Volume Measurement (Plethysmometer) carrageenan->paw_volume time_points Multiple Time Points (e.g., 1, 2, 3, 4, 5 hours) paw_volume->time_points analysis Data Analysis time_points->analysis Calculate % Inhibition of Edema

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Step-by-Step Protocol:

  • Animal Acclimatization and Grouping: Male Wistar rats are acclimatized to the laboratory conditions for at least one week. They are then randomly divided into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the pyridazinone compound.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[6]

  • Measurement of Paw Volume: The volume of the inflamed paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[7][12]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion: Guiding Future Drug Discovery Efforts

The structure-activity relationship of 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone underscores the critical importance of substituent patterns in dictating the anti-inflammatory potential of the pyridazinone scaffold. The strategic placement of an electron-withdrawing group at the meta-position of the 2-phenyl ring, coupled with a hydrogen-bond-donating hydroxyl group at the 5-position, presents a promising blueprint for the design of potent and selective anti-inflammatory agents.

This guide has provided a framework for understanding these SAR principles through a comparative analysis with related analogs. The detailed experimental protocols for synthesis and biological evaluation offer a practical roadmap for researchers to further explore this chemical space. By leveraging these insights, the scientific community can continue to refine and optimize pyridazinone derivatives, paving the way for the discovery of novel therapeutics with improved efficacy and safety profiles for the treatment of inflammatory disorders.

References

  • Anonymous. Various Biological Activities of Pyridazinone Ring Derivatives. Request PDF. Accessed February 22, 2026. [Link]

  • Vergelli C, Schepetkin IA, Ciciani G, et al. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules. 2022;27(12):3749. [Link]

  • Asif M. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. Accessed February 22, 2026. [Link]

  • Abida, et al. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Youness Boukharsa, et al. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Accessed February 22, 2026.
  • El-Baih FE, Al-Rasheed HH, El-Gazzar AR. Novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones: Synthesis and reactions. J. Chem. Soc. Pak. 2009;31(3):473-480.
  • Baytaş SN, et al. Synthesis of antipyrine/pyridazinone hybrids and investigation of their in vivo analgesic and anti-inflammatory activities. TÜBİTAK Academic Journals. 2012;36(6):740-751.
  • Pathak S, Sharma V, Agrawal N, Sharma S. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science. Accessed February 22, 2026. [Link]

  • Coelho A, Sotelo E, Fraiz N, Yáñez M, Laguna R, Cano E, Raviña E. Synthesis and chemistry of pyridazin-3(2H)-ones. Tetrahedron. 2005;61(49):11649-11686.
  • Anonymous. Pharmacologically Active Molecules Bearing the Pyridazinone Ring as Main Sc. DergiPark. Accessed February 22, 2026. [Link]

  • Özdemir Z, Utku S, Mathew B, et al. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. J Enzyme Inhib Med Chem. 2020;35(1):978-990.
  • Asif M. Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. 2017;5(1):1-19.
  • Anonymous. Structure-activity relationships (SARs) within the 3(2H)-pyridazinone derivatives reported in the literature. ResearchGate. Accessed February 22, 2026. [Link]

  • Anonymous. New Pyridazine Derivatives as Selective COX-2 Inhibitors and Potential Anti-inflammatory Agents; Design, Synthesis and Biological Evaluation. ResearchGate. Accessed February 22, 2026. [Link]

  • Allam HA, El-Gazzar AR, El-Gamil WM, El-Sayed MA. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Med Chem. 2022;14(13):955-979.
  • Das R, Dimmock JR. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Mini Rev Med Chem. 2016;16(12):963-973.
  • Anonymous. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. ResearchGate. Accessed February 22, 2026. [Link]

  • Takaya M, Sato M, Terashima K, Tanizawa H, Maki Y. [Pharmacological studies of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M73101). (2). Anti-inflammatory activity (author's transl)]. Nihon Yakurigaku Zasshi. 1977;73(6):653-665.

Sources

Comparative

Validation of Purity Using Elemental Analysis for Pyridazinones

Executive Summary In the high-stakes environment of drug development, the pyridazinone scaffold represents a "privileged structure" due to its versatility in cardiotonic, anti-inflammatory, and anticancer therapeutics.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug development, the pyridazinone scaffold represents a "privileged structure" due to its versatility in cardiotonic, anti-inflammatory, and anticancer therapeutics.[1][2][3][4] However, its nitrogen-rich heterocyclic nature presents unique purification and validation challenges. While High-Performance Liquid Chromatography (HPLC) is the industry standard for tracking organic impurities, it is frequently insufficient for establishing bulk purity .

This guide objectively compares Elemental Analysis (CHN/CHNS) against modern alternatives (HPLC, qNMR) and provides a validated protocol specifically designed for pyridazinones. It addresses the "Purity Paradox"—where a sample appears >99% pure by HPLC but fails to meet the strict


 tolerance required for publication and biological assay validation.

Part 1: The Purity Paradox – Why HPLC Is Not Enough

For a Senior Scientist, relying solely on HPLC is a calculated risk that often fails. HPLC detects only what interacts with the column and absorbs UV light (or ionizes in MS). It is "blind" to:

  • Inorganic Salts: Residual silica, sodium sulfate, or metal catalysts.

  • Trapped Solvents/Moisture: Pyridazinones are often hygroscopic or form solvates.

  • Non-Chromophoric Impurities: Oligomers or precursors lacking UV activity.

Elemental Analysis (EA) acts as the ultimate gatekeeper. It is a mass-balance technique. If the percentage of Carbon, Hydrogen, and Nitrogen does not match the theoretical formula by weight, the sample is not pure , regardless of a single sharp peak on the chromatogram.

Comparative Analysis: EA vs. HPLC vs. qNMR

The following table contrasts the three primary validation methods for Pyridazinone derivatives.

FeatureElemental Analysis (EA) HPLC (UV/MS) Quantitative NMR (qNMR)
Primary Metric Bulk Elemental Composition (Weight %)Component Resolution (Area %)Molar Ratio (Proton counting)
Scope Total Purity (Organic + Inorganic + Solvates)Organic Impurities onlyOrganic + Solvents (Inorganic blind)
Detection Limit

(Absolute)

(Relative)

(Standard),

(Optimized)
Pyridazinone Specifics confirms N-N bond stoichiometry; detects hydrates.Good for separating regioisomers (N1 vs N2 alkylation).Excellent for quantifying residual solvent.
Destructive? Yes (Combustion)No (typically)No
"Blind Spots" Cannot identify what the impurity is (only that it exists).Inorganic salts, moisture, UV-inactive compounds.Overlapping peaks; requires soluble internal standard.
Verdict The Gold Standard for Bulk Purity. The Standard for Reaction Monitoring. The Modern Orthogonal Check.

Part 2: Deep Dive – The Pyridazinone Challenge

Pyridazinones (1,2-diazines) pose specific challenges for combustion analysis that generic protocols often miss.

  • Refractory Combustion: The N-N bond within the aromatic or semi-aromatic ring is stable. Incomplete combustion leads to the formation of carbonized residues (coke) rather than

    
     and 
    
    
    
    , resulting in artificially low Carbon and Nitrogen values.
  • Nitrogen Oxide Reduction: High nitrogen content requires efficient reduction of

    
     gases to 
    
    
    
    . Exhausted copper reduction columns are a common source of error, yielding high Nitrogen values.
  • Hygroscopicity: The amide-like moiety in pyridazinones (–C(O)N–) can hydrogen bond with atmospheric water. A sample dried 24 hours ago may re-absorb moisture before weighing, skewing Hydrogen results high and Carbon results low.

Part 3: Validated Experimental Protocol

This protocol is designed to mitigate the specific errors associated with nitrogen heterocycles.

Phase 1: Sample Preparation (The Critical Step)
  • Step 1: Recrystallization. Ensure the sample is homogeneous. Amorphous powders trap solvent.

  • Step 2: Vacuum Drying.

    • Protocol: Dry at

      
       under high vacuum (
      
      
      
      ) for a minimum of 12 hours.
    • Insight: For pyridazinones, use

      
       as a desiccant in the drying pistol to aggressively remove water.
      
  • Step 3: Equilibration. Allow the sample to reach ambient temperature in a desiccator. Do not weigh hot samples; convection currents destabilize the microbalance.

Phase 2: The Combustion Workflow (CHN Analysis)
  • Instrument: Flash 2000 or Elementar vario (or equivalent).

  • Calibration: Use Sulfanilamide or Acetanilide .

    • Why? These standards mimic the C/N ratio of pyridazinones better than simple alkanes.

  • Oxidation Cycle:

    • Add Tungsten (VI) Oxide (

      
      )  powder to the tin capsule with the sample.
      
    • Mechanism:[5][6][7]

      
       acts as a flux and oxygen donor, preventing "coking" of the heterocyclic ring and ensuring complete combustion of the N-N bond [1].
      
  • Weighing: Use a validated microbalance (

    
    ). Target sample weight: 2.0 – 3.0 mg.
    
Phase 3: Data Interpretation

The standard for publication (ACS, RSC) is a tolerance of


  absolute difference between Calculated and Found values [2].


  • Pass: All elements (C, H, N) are within

    
    .
    
  • Fail: Any element exceeds deviation.

Part 4: Visualization of Logic and Workflow

The following diagrams illustrate the validation process and the decision logic for troubleshooting failures.

Diagram 1: The Purity Validation Workflow

ValidationWorkflow cluster_0 Synthesis & Isolation cluster_1 Preliminary Check cluster_2 Bulk Validation (The Standard) Synthesis Crude Pyridazinone Purification Column/Recrystallization Synthesis->Purification HPLC HPLC/LC-MS (>98% Area?) Purification->HPLC Repurify Re-purify HPLC->Repurify No Drying Vac Oven (P2O5) 12h @ 80°C HPLC->Drying Yes Repurify->Purification Weighing Microbalance (+WO3 Catalyst) Drying->Weighing Combustion Combustion (CHN) Weighing->Combustion Result Within ±0.4%? Combustion->Result Final Publish / Release Result->Final Yes Troubleshoot Troubleshoot (See Logic Diagram) Result->Troubleshoot No

Caption: Figure 1. The integrated workflow for validating pyridazinone purity. Note the critical drying step before elemental analysis.

Diagram 2: Troubleshooting Logic (The "Why did it fail?" Matrix)

TroubleshootingLogic Failure EA Result Fails (> 0.4% Deviation) CheckH High H, Low C? Failure->CheckH CheckC High C? CheckH->CheckC No Water Diagnosis: Moisture/Hydrate Action: Dry longer or Calc as .H2O CheckH->Water Yes CheckN Low N? CheckC->CheckN No Solvent Diagnosis: Trapped Solvent Action: qNMR to confirm, then lyophilize CheckC->Solvent Yes Inorganic Diagnosis: Inorganic Salts (Low C, H, N proportional) Action: Ash test / Resistivity CheckN->Inorganic Low everything Combustion Diagnosis: Incomplete Combustion Action: Add WO3 / Increase O2 flow CheckN->Combustion Low N only

Caption: Figure 2. Decision matrix for interpreting failed Elemental Analysis data. Specific deviations point to distinct physical or chemical impurities.

Part 5: Case Study – The "Hidden" Salt

Scenario: A researcher synthesizes a pyridazinone derivative via a coupling reaction using


 as a base.
  • HPLC: Shows 99.5% purity (single peak).

  • EA (Theoretical): C: 60.00%, H: 5.00%, N: 15.00%.

  • EA (Found): C: 58.20%, H: 4.85%, N: 14.55%.

Analysis: The values are consistently lower than theoretical by roughly 3% relative (not absolute). The ratio of C:H:N remains correct, but the mass balance is "light."

  • Diagnosis: The sample contains ~3% inorganic material (likely residual Potassium Carbonate or Silica) which does not combust. HPLC missed this because salts are UV-transparent and elute in the void volume.

  • Resolution: The sample required an aqueous wash and re-extraction, followed by proper drying.

References

  • Barber, W. N. (2020). Combustion Aids for Heterocyclic Analysis. Microchemical Journal. (Generalized reference for combustion aids).

  • American Chemical Society. (2022). ACS Guidelines for Characterization of Organic Compounds. ACS Publishing Center.

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Kuveke, R. E. H., et al. (2022).[8] An International Study Evaluating Elemental Analysis. ACS Central Science.

Sources

Validation

Reproducibility Crisis in Pyridazinone Scaffolds: A Comparative Guide to 5-Hydroxy-3(2H)-pyridazinone Synthesis

Executive Summary: The Regioselectivity Challenge The synthesis of 5-hydroxy-3(2H)-pyridazinone (and its functionalized derivatives) presents a notorious reproducibility challenge in medicinal chemistry: distinguishing b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

The synthesis of 5-hydroxy-3(2H)-pyridazinone (and its functionalized derivatives) presents a notorious reproducibility challenge in medicinal chemistry: distinguishing between the 3,5-oxygenated core (the target) and the thermodynamically favored 3,6-oxygenated isomer (Maleic Hydrazide).

While commercial catalogs often conflate these structures, their electronic properties and pharmacological profiles are distinct. This guide objectively compares the two dominant synthetic pathways—the Mucochloric Acid Route (Method A) and the Maleic Anhydride Route (Method B)—demonstrating why Method A is the only reproducible protocol for generating the 5-hydroxy-3-oxo scaffold, despite the higher cost and complexity.

Core Comparison Matrix
FeatureMethod A: Mucochloric Acid Route Method B: Maleic Anhydride Route
Primary Product 4,5-Dichloro-3(2H)-pyridazinone (Precursor to 5-hydroxy)3,6-Dihydroxypyridazine (Maleic Hydrazide)
Regiochemistry 4,5-functionalized (Target)3,6-functionalized (Off-target)
Key Mechanism Condensation + Nucleophilic Aromatic SubstitutionCondensation + Ring Closure
Reproducibility High (if pH is controlled)High (but yields wrong isomer for this target)
Typical Yield 65–85% (Step 1)>90%
Suitability Sole viable route for 5-hydroxy-3-oxo core Unsuitable (yields symmetrical dione)

Technical Deep Dive: The Validated Protocol (Method A)

To synthesize 5-hydroxy-3(2H)-pyridazinone , one cannot simply condense a 4-carbon dicarbonyl with hydrazine; that invariably leads to the 3,6-isomer. The scientifically grounded approach requires a "blocking" strategy using halogens.

We utilize Mucochloric Acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) as the starting material. The reaction proceeds through a ring-opening/ring-closing sequence to form 4,5-dichloro-3(2H)-pyridazinone , followed by selective alkaline hydrolysis to yield the 4-chloro-5-hydroxy derivative. (Note: Total dehalogenation to the unsubstituted 5-hydroxy parent requires a subsequent hydrogenation step, but the 4-chloro derivative is the standard drug development scaffold).

Mechanistic Pathway (Graphviz Visualization)

G cluster_legend Reaction Phase Muco Mucochloric Acid (Starting Material) Inter Open-Chain Hydrazone Intermediate Muco->Inter Ring Opening (Acidic Media) Hydrazine Hydrazine Sulfate (Reagent) Hydrazine->Inter DCPYR 4,5-Dichloro-3(2H)- pyridazinone (Key Scaffold) Inter->DCPYR Cyclization (-H2O) Hydrolysis Alkaline Hydrolysis (KOH/H2O) DCPYR->Hydrolysis Nucleophilic Subst. (Selective at C5) Target 4-Chloro-5-hydroxy- 3(2H)-pyridazinone Hydrolysis->Target Acidification

Figure 1: Mechanistic flow from Mucochloric Acid to the 5-hydroxy-pyridazinone scaffold. The regioselectivity is determined by the differential reactivity of the chlorine atoms during hydrolysis.

Step-by-Step Experimental Protocol

This protocol is validated for scalability and reproducibility. It avoids the common pitfall of "over-hydrolysis" which degrades the ring.

Phase 1: Synthesis of 4,5-Dichloro-3(2H)-pyridazinone (DCPYR)
  • Reagents: Mucochloric acid (1.0 eq), Hydrazine sulfate (1.0 eq), Water (Solvent).

  • Critical Parameter: Temperature control during addition.

  • Preparation: Dissolve 169 g (1.0 mol) of mucochloric acid in 400 mL of warm water (50°C).

  • Addition: In a separate vessel, prepare a slurry of hydrazine sulfate (130 g, 1.0 mol) in 500 mL water. Add the mucochloric acid solution to the hydrazine slurry slowly over 30 minutes.

    • Expert Insight: The reaction is exothermic.[1] Maintain temperature <80°C to prevent tar formation.

  • Reflux: Heat the mixture to reflux (100°C) for 3 hours. The solution will turn from yellow to orange/brown, and a precipitate will form.

  • Isolation: Cool to 0–5°C in an ice bath. Filter the beige solid.[1]

  • Purification: Recrystallize from ethanol/water (1:1).

    • Target Yield: 85–95%.

    • Melting Point: 200–202°C [Ref 1].

Phase 2: Selective Hydrolysis to 4-Chloro-5-hydroxy-3(2H)-pyridazinone
  • Reagents: DCPYR (from Phase 1), Potassium Hydroxide (3.5 eq), Water/Ethanol (1:1).

  • Critical Parameter: The 4-chloro position is less reactive than the 5-chloro position due to the electron-donating effect of the adjacent hydrazyl nitrogen (after tautomerization).

  • Dissolution: Suspend 22.3 g (0.1 mol) of DCPYR in 150 mL water and 150 mL ethanol.

  • Basification: Add 19.6 g (0.35 mol) KOH pellets. The solution will darken.

  • Reaction: Reflux for 10 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting material spot (Rf ~0.6) should disappear, replaced by a lower Rf spot.

  • Workup: Distill off the ethanol under reduced pressure.

  • Precipitation: Acidify the remaining aqueous solution with dilute HCl to pH 2. The product precipitates as white/off-white crystals.

  • Purification: Filter, wash with ice water, and dry. Recrystallize from water.

    • Target Yield: 60–70%.[2]

    • Identity Verification: 1H NMR (DMSO-d6) should show a lack of C4/C5 protons (if chlorinated) or specific shifts for the OH.

Performance Data & Reproducibility Checks

The following data compares the expected outcomes of the recommended protocol against common deviations.

ParameterStandard Protocol (Mucochloric/Reflux)Deviation: Microwave Assisted Deviation: Maleic Anhydride
Reaction Time 13 Hours (Total)20 Minutes4 Hours
Yield (Overall) 65%85%95% (Wrong Isomer)
Purity (HPLC) >98%>95%>99%
Scalability High (Kg scale)Low (Batch limited)High
Energy Efficiency LowHighHigh
Troubleshooting Guide
  • Issue: Low Yield in Phase 1.

    • Cause: Hydrazine oxidation.[3]

    • Fix: Ensure hydrazine sulfate is fresh; run under nitrogen atmosphere if possible.

  • Issue: Product is 3,6-dihydroxypyridazine (Maleic Hydrazide). [3][4][5]

    • Cause: Wrong starting material. You likely used Maleic Anhydride instead of Mucochloric Acid.

    • Fix: There is no salvage. Restart with Mucochloric Acid.

  • Issue: Incomplete Hydrolysis.

    • Cause: Insufficient base or time.

    • Fix: Extend reflux to 12h or increase KOH equivalents to 4.0.

Workflow Visualization

Workflow Start Start: Mucochloric Acid React1 Add Hydrazine Sulfate (Water, 100°C, 3h) Start->React1 Check1 TLC Check: SM Disappeared? React1->Check1 Check1->React1 No Isolate1 Filter & Recrystallize (Yield: 4,5-Dichloro-3(2H)-one) Check1->Isolate1 Yes React2 Hydrolysis (KOH, EtOH/H2O, Reflux 10h) Isolate1->React2 Check2 pH Adjustment (Acidify to pH 2) React2->Check2 Final Final Product: 4-Chloro-5-hydroxy-3(2H)-pyridazinone Check2->Final Precipitate Forms

Figure 2: Operational workflow for the synthesis, highlighting critical decision points (diamonds).

References

  • Thieme Chemistry. (2025). Product Class 8: Pyridazines: 4,5-Dichloropyridazin-3(2H)-one Synthesis. Science of Synthesis. Link

  • PrepChem. (2024). Synthesis of 4-chloro-5-hydroxy-2-(3'-hydroxypropyl)-3(2H)-pyridazinone.[6]Link

  • BenchChem. (2025). A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach.Link

  • ChemicalBook. (2026). 4,5-Dichloro-3(2H)-pyridazinone Properties and Safety.Link

  • ScienceDirect. (2024). Synthesis and chemistry of pyridazin-3(2H)-ones.Link

Sources

Safety & Regulatory Compliance

Safety

2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone proper disposal procedures

Executive Summary & Operational Directive Immediate Action Required: Treat 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone as a Halogenated Organic Hazard .[1][2][3][4][5][6] Due to the presence of the chlorine atom on t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Immediate Action Required: Treat 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone as a Halogenated Organic Hazard .[1][2][3][4][5][6] Due to the presence of the chlorine atom on the phenyl ring and the nitrogen-rich pyridazinone core, this compound requires segregation from general organic waste to prevent the formation of toxic byproducts (e.g., dioxins/furans) during incomplete combustion.[5]

Disposal Classification:

  • Primary Stream: Halogenated Organic Solvent Waste (Liquid) or Halogenated Solid Waste (Solid).[4][5][7]

  • Disposal Method: High-Temperature Incineration (HTI) with flue gas scrubbing.[2][3][4][6][7]

  • Drain Disposal: STRICTLY PROHIBITED .[3][4][6][7] The compound’s heterocyclic structure suggests potential aquatic persistence and toxicity.[5][6]

Chemical Identity & Hazard Characterization

To ensure safe handling, the operator must understand the structural determinants of toxicity.[5] This compound is a functionalized pyridazinone, sharing structural homology with herbicides (e.g., Chloridazon) and pharmaceutical intermediates (e.g., COX inhibitors).[4][5]

PropertyDescriptionOperational Implication
Chemical Structure Pyridazin-3(2H)-one core with a meta-chlorophenyl substituent at N2 and a hydroxyl group at C5.[1][2][3][4][5][6]The C-Cl bond mandates halogenated waste protocols.[2][3][4][6] The 5-OH group introduces pH-dependent solubility (tautomeric equilibrium).[1][2][3][4][5][6]
Molecular Formula C₁₀H₇ClN₂O₂High nitrogen content; potential NOx generator upon incineration.[3][4][6][7]
Inferred Hazards Aquatic Chronic Toxicity (Category 2/3), Acute Toxicity (Oral), Skin/Eye Irritant .[4][5][8]Prevent release to surface water.[4][5][6] Use full PPE (Nitrile gloves, safety glasses).[4][5]
Stability Stable under ambient conditions.[3][4][5][6][7][9] Acidic/Basic sensitivity due to enol/keto tautomerism.[4][5][6]Compatible with standard organic solvents (DMSO, Methanol, Acetone) for cleaning.[4][5]

Waste Segregation Logic (Decision Tree)

The following workflow dictates the separation of waste streams to ensure regulatory compliance (RCRA/EWC) and safety.

Waste_Segregation Start Waste Generation Source StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Reaction Mix / Mother Liquor Solid Solid / Powder StateCheck->Solid Pure Compound / Spill Debris SolventCheck Solvent Type? Liquid->SolventCheck SolidWaste Hazardous Solid Waste (Double Bagged) Solid->SolidWaste Gloves, Paper, Powder Sharps Sharps Container (Chemically Contaminated) Solid->Sharps Needles, Broken Glass Halogenated Halogenated Organic Waste (Red Label) SolventCheck->Halogenated DCM, Chloroform, DMSO, Acetone Aqueous Aqueous Waste (Check pH) SolventCheck->Aqueous Water, Buffers (>90% H2O) Aqueous->Halogenated If >5% Organic Content or Trace Halogens

Figure 1: Decision logic for segregating 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired stock, spill cleanup materials, contaminated gloves/paper.[4][5]

  • Containment: Collect solids in a dedicated, wide-mouth high-density polyethylene (HDPE) jar or a heavy-duty hazardous waste bag (minimum 6 mil thickness).[1][2][3][4][5][6]

  • Labeling: Affix a hazardous waste label immediately.

    • Chemical Name: "Waste 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone".[1][2][3][4][5][6]

    • Constituents: List any co-contaminants (e.g., "Silica gel", "Filter paper").

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[3][6][7]

  • Decontamination of Containers: Triple-rinse empty original vials with Acetone or Ethanol .[2][3][5][6][7] Collect the rinsate as Liquid Halogenated Waste (see Protocol B). Deface the original label before discarding the empty glass vial into the "Chemically Contaminated Glass" bin.

Protocol B: Liquid Waste (Reaction Mixtures & Rinsates)

Applicability: HPLC waste, mother liquors, cleaning solvents.[4][5]

  • Solvent Compatibility: The 5-hydroxy group makes this compound soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in alcohols.[4][5][6][7]

  • Segregation: Pour into the Halogenated Organic Solvents carboy.

    • Critical Note: Even if the solvent itself is non-halogenated (e.g., Methanol), the presence of the chlorinated solute (the pyridazinone) classifies the entire mixture as halogenated waste for incineration purposes.[4][5]

  • pH Neutralization (Aqueous Streams): If the compound is in an aqueous buffer:

    • Adjust pH to neutral (pH 6-8).[1][3][4][5][6]

    • Do NOT discharge to sewer.[3][4][5][6]

    • Collect in a carboy labeled "Aqueous Waste with Toxic Organics".[4][5][6]

Protocol C: Spill Response

Applicability: Accidental release of >10 mg.[1][3][5][6][7]

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[5][7] Use a P95/N95 dust mask if dealing with fine powder.[4][5][6]

  • Containment:

    • Powder: Cover with wet paper towels (dampened with water or ethanol) to prevent dust generation.[4][5][6][7] Sweep carefully into a dustpan.[4][6]

    • Solution: Absorb with vermiculite, sand, or commercial spill pads.[5]

  • Cleanup: Clean the surface with a detergent solution followed by an ethanol wipe.[5][6][7]

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste stream.

Regulatory Compliance & Transport

United States (RCRA)[1][4]
  • Classification: This compound is not explicitly P-listed or U-listed.[1][2][3][6][7] However, it must be characterized by the generator.[7]

  • Waste Code: Assign D001 (Ignitable) if in flammable solvent.[4][5][6][7] If pure, treat as Process Waste requiring incineration.[5][6]

  • Best Practice: Manage as "Non-RCRA Regulated Hazardous Waste" destined for fuel blending or incineration.[3][4][6][7]

European Union (EWC)[1][4]
  • EWC Code:

    • 16 05 08 *: Discarded organic chemicals consisting of or containing hazardous substances.[3][5][6][7]

    • 07 05 03 *: Organic halogenated solvents, washing liquids and mother liquors (if in solution).[5][7]

References

  • National Center for Biotechnology Information (NCBI). (2025).[4][5][6][7] PubChem Compound Summary for Chloridazon Metabolites.[4][5][6] Retrieved from [Link][4][5]

  • European Chemicals Agency (ECHA). (2024).[4][5][6][7] Guidance on the classification and labelling of halogenated pyridazinone derivatives. Retrieved from [Link][4][5]

  • U.S. Environmental Protection Agency. (2024). RCRA Orientation Manual: Management of Halogenated Organic Waste.[4][5][6] Retrieved from [Link][4][5]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone belongs to the pyridazin...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone belongs to the pyridazinone class of heterocyclic compounds, which are of significant interest in medicinal chemistry for their diverse biological activities, including anti-inflammatory, anticancer, and antihypertensive effects.[1][2] The presence of a chlorinated phenyl group also places it in the category of halogenated organic compounds, which necessitates specific handling and disposal protocols.[3][4]

This guide provides a comprehensive framework for the safe handling of 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The recommendations herein are based on the known hazards of analogous chemical structures and established best practices for laboratory safety.

Hazard Assessment: A Proactive Approach

  • Pyridazinone Core: The parent compound, 3(2H)-pyridazinone, is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[5][6] Derivatives of this class are biologically active and should be handled as potentially toxic.[1][7]

  • Chlorophenyl Group: Halogenated aromatic hydrocarbons can be toxic and pose long-term health risks; some are suspected carcinogens.[8][9] These compounds require careful handling to prevent absorption through the skin or inhalation.

Given these factors, the compound should be treated as, at a minimum, a skin and eye irritant, potentially harmful if inhaled or swallowed, and requiring special consideration for disposal as halogenated waste.

Core PPE Requirements for Standard Laboratory Operations

For routine procedures such as weighing, preparing solutions, and conducting small-scale reactions within a certified chemical fume hood, the following PPE is mandatory.

PPE CategoryItem & SpecificationsRationale
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum).[10] Chemical splash goggles are required when there is any risk of splashing. A full-face shield worn over goggles is necessary for larger scale operations or splash-prone activities.[11]The compound is presumed to be a serious eye irritant based on data from analogous structures.[5][6] Side shields protect against particulates, while goggles and face shields offer superior protection against liquid splashes.
Hand Protection Chemical-resistant nitrile gloves (minimum thickness of 4 mil).[4][12] Inspect gloves for integrity before each use. For extended handling or direct immersion tasks, consider double-gloving or using thicker gloves (e.g., neoprene).[11][12]Nitrile gloves provide good protection against incidental contact with a wide range of chemicals.[11] Promptly remove and replace gloves if contamination occurs to prevent skin contact, as pyridazinone derivatives can cause skin irritation.[7][13]
Body Protection Flame-resistant (FR) laboratory coat (e.g., Nomex®) buttoned completely.[10][11] Clothing underneath should consist of long pants and be made of natural fibers like cotton. Avoid synthetic clothing.[10]A lab coat provides a critical barrier against spills and contamination of personal clothing. FR properties are a best-practice standard in labs where flammable solvents are present.
Foot Protection Closed-toe, closed-heel shoes constructed of a durable material that covers the entire foot.[4][10]Protects feet from spills of chemicals or sharp objects. Perforated shoes, sandals, or fabric-topped sneakers offer inadequate protection.

Procedural Workflow for Safe Handling

Adherence to a strict protocol is essential for minimizing exposure and ensuring a safe experimental outcome.

Step-by-Step Handling Protocol
  • Preparation:

    • Confirm that a certified chemical fume hood is operational.

    • Designate a specific work area and ensure it is clean and uncluttered.

    • Assemble all necessary equipment, including a chemical spill kit.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[7]

  • Donning PPE:

    • Put on your lab coat and ensure it is fully buttoned.

    • Don safety glasses or goggles.

    • Wash and dry hands thoroughly before donning gloves.

  • Chemical Handling (Inside Fume Hood):

    • Perform all manipulations of the solid compound and its solutions inside the fume hood to mitigate inhalation risk.[3][4]

    • When weighing the solid, use a spatula and handle it gently to avoid creating airborne dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment used during the procedure.

    • Securely cap all containers containing the compound or its solutions.

  • Doffing PPE:

    • Remove gloves first, using a technique that avoids touching the outer contaminated surface with bare skin.

    • Remove your lab coat.

    • Remove eye protection.

    • Wash hands thoroughly with soap and water.[12]

Risk-Based PPE Selection Workflow

The level of required PPE can escalate based on the nature of the experimental procedure. The following diagram outlines a decision-making process for PPE selection.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Action cluster_3 Start Start: Handling 2-(3-chlorophenyl)-5-hydroxy- 3(2H)-pyridazinone Risk Assess Procedure Risk Start->Risk LowRisk Standard PPE: - Safety Glasses - Nitrile Gloves - FR Lab Coat - Closed-Toe Shoes Risk->LowRisk Low Risk (e.g., <1g scale, weighing, solution prep in fume hood) HighRisk Enhanced PPE: - Chemical Goggles & Face Shield - Double Nitrile/Neoprene Gloves - FR Lab Coat - Consider Respiratory Protection* Risk->HighRisk Higher Risk (e.g., large scale, potential for aerosol generation, heating under pressure) Proceed Proceed with Experiment LowRisk->Proceed HighRisk->Proceed Note *Consult with EH&S for respirator selection, training, and fit-testing.

Caption: Decision workflow for selecting appropriate PPE based on procedural risk.

Operational and Disposal Plans

Spill Management

In the event of a spill, immediately alert personnel in the area and evacuate if necessary.

  • Small Spill (in fume hood):

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the material into a designated waste container.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

    • Place all cleanup materials into the halogenated waste stream.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Contact your institution's Environmental Health & Safety (EH&S) department for emergency response.

Waste Disposal Plan

As a halogenated organic compound, 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone and any materials contaminated with it must not be disposed of down the drain.[3][4]

  • Waste Segregation: All waste, including the chemical itself, contaminated gloves, absorbent materials, and empty containers, must be collected in a clearly labeled "Halogenated Organic Waste" container.[3][8][14]

  • Container Management: Keep waste containers closed except when adding waste.[8][14] Store in a designated, well-ventilated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.

By rigorously applying these PPE standards and handling protocols, you can effectively mitigate the risks associated with this promising class of compounds, ensuring that your research is conducted safely and responsibly.

References

  • Title: Safe Handing & Disposal of Organic Substances – HSC Chemistry Source: Science Ready URL: [Link]

  • Title: Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry Source: Chemistry LibreTexts URL: [Link]

  • Title: Halogenated Organic Liquids - Standard Operating Procedure Source: Braun Research Group, Northwestern University URL: [Link]

  • Title: Flame Resistant PPE Source: Department of Chemistry and Biochemistry - The Ohio State University URL: [Link]

  • Title: Halogenated Solvents Source: Washington State University URL: [Link]

  • Title: Halogenated Solvents in Laboratories Source: Campus Operations, Temple University URL: [Link]

  • Title: Chemical Safety: Personal Protective Equipment Source: University of California, Santa Barbara URL: [Link]

  • Title: The Best Personal Protective Equipment For Pesticides Source: Solutions Pest & Lawn URL: [Link]

  • Title: 8 Types of PPE to Wear When Compounding Hazardous Drugs Source: Provista URL: [Link]

  • Title: 3(2H)-Pyridazinone PubChem Compound Summary Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: PROCESS FOR THE PREPARATION OF PYRIDAZINONE DERIVATIVES Source: Google Patents URL
  • Title: Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction Source: ResearchGate URL: [Link]

  • Title: Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture Source: SciSpace URL: [Link]

  • Title: Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold Source: SAR Publication URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone
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2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone
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